4-Cyanotetrahydro-4H-pyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZJFTOYCVIYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473405 | |
| Record name | 4-Cyanotetrahydro-4H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-99-2 | |
| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanotetrahydro-4H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanotetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a modulator of the Farnesoid X Receptor (FXR), a key target in metabolic and inflammatory diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological screening. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -47 °C | |
| Boiling Point | 82-83 °C (at 10 Torr) | [2] |
| 224 °C (at 760 mmHg) | [3] | |
| Density | 1.0343 g/cm³ | [2] |
| ~0.944 g/mL | ||
| Refractive Index | 1.4521 | [2] |
Table 2: Solubility and Partitioning
| Property | Value | Reference |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | Soluble in most organic solvents | |
| logP (Predicted) | 0.3 |
Table 3: Acid-Base Properties
| Property | Value | Reference |
| pKa (of α-proton) | ~31 (Estimated for aliphatic nitriles) | [4] |
| pKa (of protonated nitrile) | ~ -10.0 (Estimated for benzonitrile) | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for reliable and reproducible research. This section details the methodologies for key experiments related to this compound.
Synthesis of this compound from Tetrahydropyran-4-carboxamide
This protocol describes a common laboratory-scale synthesis of the title compound.[2][5][6]
Materials:
-
Tetrahydropyran-4-carboxamide
-
Thionyl chloride (SOCl₂)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL, 137 mmol) to tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).
-
Stir the reaction mixture under reflux for 4 hours.
-
Upon completion, carefully decant the reaction mixture onto ice.
-
Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily liquid.
Determination of Boiling Point
Apparatus:
-
Distillation apparatus (round-bottom flask, condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus.
-
Gently heat the flask using the heating mantle or oil bath.
-
Record the temperature at which a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, a vacuum distillation setup is required.
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
Procedure:
-
Accurately weigh a clean, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Insert the stopper and carefully wipe off any excess liquid.
-
Weigh the filled pycnometer.
-
Measure the temperature of the liquid.
-
Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).
Role in Drug Discovery: Farnesoid X Receptor (FXR) Modulation
This compound and its derivatives have been identified as modulators of the Farnesoid X Receptor (FXR).[2][6][7] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[8]
Farnesoid X Receptor (FXR) Signaling Pathway
The activation of FXR by a ligand, such as a derivative of this compound, initiates a cascade of transcriptional events that regulate target gene expression. A simplified representation of this signaling pathway is depicted below.
Experimental Workflow for FXR Modulator Screening
The identification and characterization of novel FXR modulators typically involve a multi-step screening process. The following diagram illustrates a general workflow for such an assay.
A common primary screening method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the binding of the ligand to the FXR protein.[9] Hits from the primary screen are then subjected to dose-response studies to determine their potency (EC₅₀ or IC₅₀). Subsequently, cell-based reporter gene assays are employed to confirm the functional activity of the compounds in a cellular context.[9] Finally, the effect of lead compounds on the expression of FXR target genes, such as Small Heterodimer Partner (SHP) and Cholesterol 7α-hydroxylase (CYP7A1), is quantified using techniques like quantitative polymerase chain reaction (qPCR).[9]
Conclusion
This compound is a versatile chemical entity with well-defined physicochemical properties that make it a valuable tool in organic synthesis and medicinal chemistry. Its role as a scaffold for the development of Farnesoid X Receptor modulators highlights its importance in the pursuit of novel therapeutics for metabolic and inflammatory diseases. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. Oxane-4-carbonitrile | C6H9NO | CID 11815837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4295-99-2 [amp.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Acidity-basicity of nitriles [qorganica.es]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 4295-99-2 [chemicalbook.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Progress and challenges of selective Farnesoid X Receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Cyanotetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational analysis of 4-cyanotetrahydro-4H-pyran, a heterocyclic compound of interest in medicinal chemistry and drug development. The document synthesizes available data to offer insights into its structural parameters and conformational preferences, crucial for understanding its physicochemical properties and potential interactions in biological systems.
Molecular Structure
This compound possesses a saturated six-membered heterocyclic ring, known as a tetrahydropyran ring, with a cyano (-C≡N) substituent at the fourth carbon position. The fundamental structure consists of five carbon atoms and one oxygen atom forming the ring.
Table 1: Key Molecular and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| CAS Number | 4295-99-2 |
| Boiling Point | 82-83 °C (at 10 Torr) |
| Density | 1.0343 g/cm³ |
| Appearance | Colorless to light yellow liquid |
Conformational Analysis
The tetrahydropyran ring of this compound adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, as it minimizes both angle and torsional strain. The presence of the cyano substituent at the C4 position leads to a dynamic equilibrium between two primary chair conformers: one with the cyano group in an axial position and the other with the cyano group in an equatorial position.
The conformational preference of a substituent on a cyclohexane or related heterocyclic ring is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions.
Diagram 1: Conformational Equilibrium of this compound
Caption: Conformational equilibrium of this compound.
Table 2: Estimated Conformational Energy Data for this compound
| Parameter | Estimated Value |
| A-value (ΔG°) | ~0.2 kcal/mol |
| Equilibrium Constant (K) | ~1.4 (at 298 K) |
| Population of Equatorial Conformer | ~58% |
| Population of Axial Conformer | ~42% |
The equilibrium constant (K) is calculated using the equation ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin. The populations are derived from the equilibrium constant.
The small energy difference between the two conformers suggests that at room temperature, both the axial and equatorial forms of this compound are significantly populated, with a slight majority adopting the equatorial conformation.
Experimental Protocols for Conformational Analysis
The determination of conformational equilibria in molecules like this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, often in combination with computational chemistry methods.
NMR Spectroscopy
Objective: To determine the ratio of axial and equatorial conformers at equilibrium.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a known concentration.
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the ring protons, particularly the proton at C4 (geminal to the cyano group), are analyzed.
-
Low-Temperature NMR: To slow down the rate of ring flipping (the interconversion between chair conformers), NMR spectra are often recorded at low temperatures. At a sufficiently low temperature, the signals for the axial and equatorial conformers may become distinct and can be integrated to determine their relative populations.
-
Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between the C4 proton and the adjacent C3 and C5 protons can provide information about the dihedral angles, which are different for axial and equatorial orientations. This allows for the determination of the conformational equilibrium even when the individual conformers cannot be resolved.
Computational Chemistry
Objective: To calculate the energies of the different conformers and predict the most stable conformation.
Methodology:
-
Structure Generation: The 3D structures of both the axial and equatorial conformers of this compound are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.
-
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data, including the Gibbs free energy of each conformer. The difference in Gibbs free energy (ΔG°) between the conformers is then used to predict their relative populations at a given temperature.
Conclusion
This compound exists predominantly in a chair conformation, with the cyano substituent at the C4 position in a dynamic equilibrium between axial and equatorial orientations. Based on the known A-value of the cyano group in cyclohexane, it is inferred that there is a slight energetic preference for the equatorial conformer. However, the small magnitude of this preference suggests that a significant population of the axial conformer exists at room temperature. A detailed understanding of this conformational equilibrium, obtainable through NMR spectroscopy and computational modeling, is essential for predicting the molecule's shape, polarity, and interaction with biological targets in drug discovery and development.
Spectroscopic Data of 4-Cyanotetrahydro-4H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Cyanotetrahydro-4H-pyran (CAS No. 4295-99-2). The information presented herein is essential for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where confirmation of molecular structure and purity is paramount. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.91 | ddd | 11.9, 6.3, 3.6 | 2H | 2x C2-Ha |
| 3.61 | ddd | 11.9, 7.8, 3.3 | 2H | 2x C2-Hb |
| 2.91-2.85 | m | - | 1H | C4-H |
| 1.99-1.92 | m | - | 2H | 2x C3-Ha |
| 1.91-1.84 | m | - | 2H | 2x C3-Hb |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz.[1][2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 121.2 | C≡N |
| 65.6 | C2/C6 |
| 28.9 | C4 |
| 25.3 | C3/C5 |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz.[1][2]
Table 3: IR Spectroscopic Data
| Wavenumber (ν) cm⁻¹ | Assignment |
| 2961, 2932, 2851 | C-H stretching |
| 2240 | C≡N stretching |
| 1468, 1446 | C-H bending |
| 1125, 1066 | C-O-C stretching |
Sample preparation: Not specified, likely neat or as a thin film.[1][2]
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 112.0756 | 112.0754 |
Ionization Mode: ESI⁺ (Electrospray Ionization, positive mode).[1][2]
Experimental Protocols
The following sections describe the general methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3] The solution must be free of particulate matter.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier-transform (FT) NMR spectrometer.
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired using a standard pulse sequence. The data is collected over a number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum of a liquid sample like this compound can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The sample is exposed to a beam of infrared radiation. The instrument measures the frequencies of infrared radiation that are absorbed by the sample. The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. A background spectrum is typically recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.
Instrumentation: An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, coupled with an electrospray ionization (ESI) source is used.
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide. This key intermediate is valuable in medicinal chemistry, particularly in the development of novel therapeutics. This document details a reliable synthetic protocol, presents relevant quantitative data, and contextualizes the application of the target molecule in drug discovery.
Introduction
This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its utility is notably demonstrated in the synthesis of substituted amide compounds that act as modulators of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for a variety of metabolic diseases.
Synthetic Pathway: Dehydration of Tetrahydropyran-4-carboxamide
The most direct and high-yielding reported method for the synthesis of this compound is the dehydration of tetrahydropyran-4-carboxamide. This reaction is effectively achieved using thionyl chloride (SOCl₂) as the dehydrating agent.
Reaction Scheme
Caption: Dehydration of tetrahydropyran-4-carboxamide to this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound using the thionyl chloride method.[1][2]
| Parameter | Value |
| Starting Material | Tetrahydropyran-4-carboxamide |
| Reagent | Thionyl chloride (SOCl₂) |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Yield | 94% |
| Purity | Sufficient for use without further purification |
| Appearance | Light yellow oily product |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from tetrahydropyran-4-carboxamide.[1][2]
Materials:
-
Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol)
-
Thionyl chloride (10.0 mL, 137 mmol)
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).
-
Slowly add thionyl chloride (10.0 mL, 137 mmol) to the flask.
-
Stir the reaction mixture under reflux for 4 hours.
-
Upon completion of the reaction, carefully decant the mixture onto ice.
-
Adjust the pH of the mixture to 14 with a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield a light yellow oily product (2.4 g, 94% yield).
Characterization Data:
-
IR (νmax, cm-1): 2961, 2932, 2851, 2240, 1468, 1446, 1390, 1242, 1125, 1066, 1011[1]
-
¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd, J = 11.9, 6.3, 3.6 Hz), 3.61 (2H, ddd, J = 11.9, 7.8, 3.3 Hz), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m)[2]
-
¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3[2]
-
HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754[2]
Experimental Workflow
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-Cyanotetrahydro-4H-pyran
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Pharmaceutical Applications of 4-Cyanotetrahydro-4H-pyran.
This in-depth guide serves as a critical resource for professionals in the pharmaceutical sciences, providing a detailed exploration of this compound, a pivotal intermediate in the synthesis of a new generation of therapeutics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application in the development of novel drug candidates targeting key signaling pathways.
Physicochemical Properties and Specifications
This compound is a colorless to light yellow liquid that serves as a versatile building block in medicinal chemistry. Its key properties are summarized below, providing essential data for reaction planning and characterization.
| Property | Value |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| CAS Number | 4295-99-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 82-83 °C at 10 Torr[1][2] |
| Density | ~1.034 g/cm³ |
| Purity (typical) | ≥97.5% |
| Solubility | Soluble in most organic solvents and water.[3][4] |
| Storage | 2-8°C, under inert gas, protected from light.[2][5] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods, starting from tetrahydropyran-4-carboxamide and tetrahydro-4H-pyran-4-one, respectively.
Synthesis from Tetrahydropyran-4-carboxamide via Dehydration
This method provides a high-yielding, one-step dehydration of the corresponding amide.
Experimental Protocol:
-
To a stirred solution of tetrahydropyran-4-carboxamide (3.0 g, 23 mmol), slowly add thionyl chloride (10.0 mL, 137 mmol).
-
Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere.
-
Upon completion of the reaction (monitored by TLC), carefully decant the mixture onto ice.
-
Adjust the pH of the aqueous solution to 14 using a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product as a light yellow oily substance.
Quantitative Data:
| Parameter | Value |
| Yield | 94% (2.4 g) |
| Purity | Sufficient for most applications without further purification. |
Characterization Data:
| Technique | Data |
| IR (νmax, cm⁻¹) | 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011 |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 121.2 (C≡N), 65.6 (CH₂O), 28.9 (CH), 25.3 (CH₂) |
| HRMS (ESI+) | Calculated for C₆H₁₀NO [M+H]⁺: 112.0756, Found: 112.0754 |
Synthesis from Tetrahydro-4H-pyran-4-one via Cyanohydrin Formation
This alternative route involves the conversion of the ketone to a cyanohydrin, which can then be further transformed. A general procedure for a related transformation, the Bucherer-Bergs reaction to form a spiro-hydantoin, provides insight into the initial cyanation step.
Conceptual Experimental Workflow:
General Protocol Outline:
-
Combine tetrahydro-4H-pyran-4-one with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), in a suitable solvent.
-
The reaction may be catalyzed by an acid or a base, depending on the chosen cyanide source.
-
The intermediate cyanohydrin, 4-hydroxy-4-cyanotetrahydropyran, is formed.
-
Subsequent dehydration of the cyanohydrin yields this compound.
Applications in Pharmaceutical Synthesis
The tetrahydropyran motif is increasingly incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The cyano group of this compound is a versatile functional handle that can be readily converted into other functionalities, most notably a primary amine, which is a common feature in many active pharmaceutical ingredients (APIs).
Intermediate for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A prominent example of the utility of tetrahydropyran-based intermediates is in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. The long-acting DPP-IV inhibitor, Omarigliptin, features a substituted aminotetrahydropyran core. The synthesis of such molecules can conceptually start from this compound, which upon reduction of the nitrile, provides the key aminomethyl-tetrahydropyran scaffold.
Precursor for Modulators of Nuclear and G-Protein Coupled Receptors
This compound and its derivatives are valuable starting materials for the synthesis of modulators of key biological targets such as the Farnesoid X Receptor (FXR) and the Cannabinoid Receptor 1 (CB1).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[5] Agonists of FXR are being investigated for the treatment of metabolic and liver diseases.
References
- 1. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Role of 4-Cyanotetrahydro-4H-pyran in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Within this class of building blocks, 4-Cyanotetrahydro-4H-pyran has emerged as a particularly valuable intermediate. Its unique combination of a conformationally restricted heterocyclic ring and a versatile cyano group offers medicinal chemists a powerful tool for lead optimization and the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent and selective ligands for challenging biological targets. We present detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery.
Introduction: The Tetrahydropyran Scaffold in Drug Design
The tetrahydropyran ring is a saturated six-membered heterocycle containing one oxygen atom. It is considered a bioisostere of cyclohexane but with distinct advantages. The introduction of the oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets[1]. This modulation of physicochemical properties can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[1].
This compound (Figure 1) is a derivative of the THP scaffold that incorporates a nitrile (cyano) group at the 4-position. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. It can also participate in key binding interactions with protein targets and is known to be metabolically stable[2]. The geminal substitution at the 4-position with a cyano group and the ability to further derivatize from this position makes this compound a valuable building block for creating spirocyclic systems or introducing specific vectors to explore the chemical space around a core scaffold.
Figure 1. Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is accessible through various synthetic routes. A common and efficient method involves the dehydration of the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide.
Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-carboxamide[3]
Materials:
-
Tetrahydro-2H-pyran-4-carboxamide
-
Thionyl chloride (SOCl₂)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a round-bottom flask, add Tetrahydro-2H-pyran-4-carboxamide (1.0 eq).
-
Slowly add thionyl chloride (5-6 eq) to the flask.
-
Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere.
-
Upon completion of the reaction, carefully decant the mixture onto ice.
-
Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil.
This protocol typically provides a high yield of the desired product, which can often be used in subsequent steps without further purification[3].
Applications in Medicinal Chemistry: A Case Study on Cannabinoid Receptor Antagonists
A prominent application of this compound in medicinal chemistry is in the development of antagonists for the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, and its modulation is a therapeutic strategy for several disorders[2].
In the design of novel CB1 receptor antagonists, the 4-cyanotetrahydropyran moiety has been successfully employed as a bioisosteric replacement for the N-piperidinyl ring found in the first-in-class CB1 antagonist, rimonabant[2]. This substitution was intended to reduce lipophilicity and improve metabolic stability[2].
Structure-Activity Relationship (SAR) and Quantitative Data
A series of 1,5-diarylpyrazole-3-carboxamides incorporating the N-(4-cyanotetrahydro-2H-pyran-4-yl) moiety were synthesized and evaluated for their binding affinity to the CB1 receptor and the 18 kDa translocator protein (TSPO)[2][3]. The quantitative data for selected compounds are summarized in Table 1.
| Compound ID | R1 | R2 | R3 | CB1 Kᵢ (nM) | TSPO Kᵢ (nM) |
| 9m | 2-Br | H | 4-OMe | 62 | 29 |
| 9n | 2-Cl | H | 4-OMe | 118 | 47 |
| 9o | 2,4-diCl | H | 4-OMe | 230 | 120 |
Data sourced from Baek et al., 2011.[2][3]
The data indicates that derivatives containing the 4-cyanotetrahydropyran moiety exhibit high affinity for both the CB1 receptor and TSPO. Interestingly, minor structural modifications on the aryl rings can switch the binding selectivity between these two targets[2]. For instance, compound 9m , with a 2-bromophenyl substituent, shows a higher affinity for TSPO over CB1, while the corresponding 1-cyanocyclohexyl derivative displayed high selectivity for the CB1 receptor[2]. This highlights the subtle interplay between the core scaffold and its substituents in determining target selectivity.
Experimental Protocol: Synthesis of N-(4-cyanotetrahydro-2H-pyran-4-yl) Carboxamide Derivatives
A general procedure for the synthesis of the 1,5-diarylpyrazole-3-carboxamides containing the 4-cyanotetrahydropyran moiety involves the coupling of a pyrazole carboxylic acid with 4-amino-tetrahydro-2H-pyran-4-carbonitrile.
Step 1: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carbonitrile This intermediate can be prepared from this compound via a multi-step sequence, often involving a Strecker-type reaction on the corresponding ketone precursor, tetrahydro-4H-pyran-4-one.
Step 2: Amide Coupling
-
Dissolve the 1,5-diarylpyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-amino-tetrahydro-2H-pyran-4-carbonitrile hydrochloride (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Upon reaction completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-(4-cyanotetrahydro-2H-pyran-4-yl) carboxamide derivative.
Signaling Pathways and Visualization
The CB1 receptor, a target for compounds derived from this compound, is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Antagonists of the CB1 receptor block these downstream signaling events.
Below is a simplified representation of the CB1 receptor signaling pathway and its inhibition by an antagonist.
References
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]
The Tetrahydropyran Moiety: A Cornerstone in Modern Drug Discovery and Chemical Research
An In-depth Technical Guide on the Discovery, History, and Application of Tetrahydropyran Derivatives
Introduction
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active molecules, from potent marine natural products to FDA-approved drugs, underscores its significance.[1][3] This technical guide provides a comprehensive overview of the discovery and history of tetrahydropyran derivatives in research, their synthesis, and their impact on drug development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical motif.
The strategic incorporation of the THP ring into drug candidates is often driven by its ability to modulate key physicochemical and pharmacokinetic properties. As a bioisostere of the cyclohexane ring, the THP moiety reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The endocyclic oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]
This guide will delve into the historical context of THP derivatives, from their early discovery to their current prominence. It will explore key synthetic methodologies for their construction, providing detailed experimental protocols for selected reactions. Furthermore, it will examine the mechanism of action of notable THP-containing drugs, illustrated with signaling pathway diagrams. Quantitative data on the biological activity and physicochemical properties of representative compounds are summarized in structured tables for easy comparison.
Historical Perspective: Key Milestones in Tetrahydropyran Research
The journey of tetrahydropyran derivatives from laboratory curiosities to indispensable tools in drug discovery has been marked by several key milestones:
-
Early 20th Century: The foundational explorations into oxygen-containing heterocycles laid the groundwork for the synthesis and understanding of the tetrahydropyran ring.
-
1919: Dutch chemist Hendrik Jacobus Prins reports the acid-catalyzed addition of aldehydes to olefins, a reaction that would later be developed into the versatile Prins cyclization for tetrahydropyran synthesis.[4]
-
Mid-20th Century: The discovery of numerous natural products containing the tetrahydropyran motif, particularly from marine sources, sparks significant interest in their synthesis and biological evaluation.[1]
-
Late 20th Century: The development of stereoselective synthetic methods, including the oxa-Michael addition and hetero-Diels-Alder reactions, provides chemists with powerful tools to construct complex tetrahydropyran-containing molecules with high precision.
-
1996: Topiramate (Topamax), a sulfamate-substituted monosaccharide containing a tetrahydropyran ring, is approved by the FDA for the treatment of epilepsy.
-
1999: Zanamivir (Relenza), an influenza neuraminidase inhibitor featuring a dihydropyran ring (a close relative of tetrahydropyran), receives FDA approval.
-
2018: Gilteritinib (Xospata), a tyrosine kinase inhibitor bearing a tetrahydropyran moiety, is approved by the FDA for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation, highlighting the continued importance of this scaffold in modern drug design.[2]
The Tetrahydropyran Scaffold in Approved Drugs: Case Studies
The versatility of the tetrahydropyran ring is evident in its presence in a variety of approved drugs targeting diverse disease areas.
Gilteritinib (Xospata)
Gilteritinib is a second-generation tyrosine kinase inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[2] The tetrahydropyran-amine substituent in gilteritinib is a key feature that contributes to its overall pharmacological profile.
Mechanism of Action: Gilteritinib inhibits several tyrosine kinases, with potent activity against FMS-like tyrosine kinase 3 (FLT3), both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. It also inhibits the AXL receptor tyrosine kinase. By binding to the ATP-binding pocket of these kinases, gilteritinib blocks their phosphorylation and downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Gilteritinib Signaling Pathway
AZD0156
AZD0156 is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). The incorporation of a tetrahydropyran-amine fragment was a key step in optimizing the properties of this clinical candidate.
Mechanism of Action: In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest and DNA repair. AZD0156 inhibits the kinase activity of ATM, thereby preventing the activation of the DNA damage checkpoint and disrupting DNA repair processes. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells, and can sensitize them to radiation and certain chemotherapies.
AZD0156 Mechanism of Action
BMS-986097 (HCV NS5A Inhibitor)
BMS-986097 is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in the viral replication complex. The synthesis of this drug candidate involved the preparation of a chiral tetrahydropyran fragment as a crucial building block.
Mechanism of Action: NS5A is a multifunctional phosphoprotein that plays an essential role in both HCV RNA replication and virion assembly. While it has no known enzymatic activity, it functions as a critical scaffold within the replication complex. Symmetrical NS5A inhibitors like BMS-986097 are thought to bind to the N-terminus of the NS5A dimer, interfering with its function and thereby potently inhibiting viral replication.
Quantitative Data on Tetrahydropyran Derivatives
The inclusion of a tetrahydropyran ring can significantly impact the biological activity and physicochemical properties of a molecule. The following tables summarize key quantitative data for the discussed drug candidates and a comparative example of a THP derivative versus its cyclohexane analog.
| Compound | Target(s) | IC₅₀ / EC₅₀ | Cell Line / Assay | Reference(s) |
| Gilteritinib | FLT3-ITD | 0.92 nM (IC₅₀) | MV4-11 cells | [5] |
| FLT3-D835Y | 1.6 nM (IC₅₀) | Ba/F3 cells | [5] | |
| AZD0156 | ATM | 0.58 nM (IC₅₀) | HT29 cells (cell-based) | [4] |
| BMS-790052 | HCV Genotype 1a | 50 pM (EC₅₀) | Replicon assay | [6] |
| (related to BMS-986097) | HCV Genotype 1b | 9 pM (EC₅₀) | Replicon assay | [6] |
| Analog Pair | logD (pH 7.4) | Clearance (rat, unbound) | Reference(s) |
| Cyclohexyl Derivative (18) | 2.66 | High | [2] |
| Tetrahydropyran Derivative (19) | 2.08 | Low | [2] |
Key Synthetic Strategies for Tetrahydropyran Ring Construction
A variety of powerful synthetic methods have been developed for the construction of the tetrahydropyran ring system, allowing for the stereoselective synthesis of highly substituted derivatives.
Synthetic Strategy Selection
Prins Cyclization
The Prins cyclization is a classic and highly versatile method for the synthesis of tetrahydropyrans, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.
Prins Cyclization Workflow
Experimental Protocol: Synthesis of a cis-2,6-Disubstituted-4-hydroxytetrahydropyran via Prins Cyclization
This protocol is adapted from Yadav et al., Synthesis, 2008 , 395-400.[7]
-
Materials:
-
Homoallylic alcohol (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Phosphomolybdic acid (PMA) (10 mol%)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired tetrahydropyran-4-ol.
-
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is another powerful strategy for the stereoselective synthesis of tetrahydropyrans, involving the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of a 2,6-Disubstituted Tetrahydropyran via Oxa-Michael Addition
This protocol is a generalized procedure based on literature methods.
-
Materials:
-
δ-Hydroxy-α,β-unsaturated ester/ketone (1.0 mmol)
-
Base (e.g., DBU, NaH) or Acid (e.g., TfOH) catalyst
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Quenching agent (e.g., saturated aqueous ammonium chloride for basic reactions, saturated aqueous sodium bicarbonate for acidic reactions)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the δ-hydroxy-α,β-unsaturated carbonyl compound (1.0 mmol) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the catalyst (e.g., a catalytic amount of DBU or TfOH) dropwise.
-
Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of the appropriate quenching agent.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the tetrahydropyran product.
-
Experimental Protocols for Biological Evaluation
The biological activity of tetrahydropyran derivatives is assessed using a variety of in vitro and in vivo assays.
Cell Viability Assay (MTT/WST-1)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with serial dilutions of the test compound (e.g., gilteritinib) for a specified period (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]
-
Kinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Procedure (for ATM kinase):
-
Treat cells (e.g., HT29) with the inhibitor (e.g., AZD0156) for a specified time.
-
Induce DNA damage (e.g., by irradiation).
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with antibodies against the phosphorylated form of an ATM substrate (e.g., p-KAP1) and total ATM.
-
Quantify the band intensities to determine the extent of inhibition.[4]
-
HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against HCV.
-
Procedure:
-
Plate Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 96-well plates.
-
Treat the cells with various concentrations of the test compound (e.g., BMS-986097).
-
After a defined incubation period (e.g., 72 hours), measure the level of HCV RNA replication, often via a reporter gene (e.g., luciferase) or by quantifying viral RNA using qRT-PCR.
-
Determine the EC₅₀ value, the concentration at which the compound inhibits 50% of viral replication.[6]
-
Conclusion
The tetrahydropyran ring has firmly established itself as a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique combination of a stable, conformationally defined scaffold and favorable physicochemical properties makes it an attractive moiety for the design of novel therapeutics. The historical journey of THP derivatives, from their origins in natural products to their incorporation into cutting-edge pharmaceuticals, highlights the enduring value of this heterocyclic system.
A deep understanding of the diverse and stereoselective synthetic strategies available for the construction of the THP ring is crucial for its effective utilization in drug discovery programs. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of THP derivatives and pave the way for the discovery of new and improved medicines. As researchers continue to unravel the complexities of disease biology, the versatile tetrahydropyran scaffold is poised to remain a key building block in the development of the next generation of therapeutic agents.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Prins reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the field of oxa-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prins Reaction [organic-chemistry.org]
- 8. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
4-Cyanotetrahydro-4H-pyran safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Cyanotetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 4295-99-2), also known as tetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic building block utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its reactive nitrile group and stable pyran ring make it a valuable component in the development of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is critical to ensure personnel safety and operational integrity.
This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound, based on available safety data.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The primary hazards include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[3] |
| Hazardous to the aquatic environment, long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4295-99-2 | [3] |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 82-83 °C @ 10 Torr | [4][5] |
| Density | ~1.034 g/cm³ | [4][5] |
| Storage Temperature | 2-8°C |[3][5] |
Handling and Storage Precautions
Safe Handling
Safe handling practices are essential to minimize exposure and risk.
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors, mist, or gas.[3]
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke when using this product.
-
Equipment: Use non-sparking tools and take precautionary measures against static discharge.[7][8]
Storage
Proper storage conditions are necessary to maintain chemical integrity and prevent hazardous situations.
-
Environment: Store in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperature is between 2-8°C.[3][5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6][7]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for preventing exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[3] | To prevent contact with eyes, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[3][9] Gloves must be inspected prior to use.[3] | To prevent skin contact, which can cause irritation.[3] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat.[3][10] Closed-toe shoes are mandatory.[10] | To protect skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[10] If ventilation is inadequate, use a NIOSH-approved respirator (e.g., type P95).[3][10] | To prevent inhalation of harmful vapors which may cause respiratory irritation.[3] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[3]
Table 4: First Aid Procedures
| Exposure Route | First Aid Instructions |
|---|---|
| Inhalation | Move the person into fresh air.[3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][3] Consult a physician immediately.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing.[9] Wash off with soap and plenty of water.[2][3] Consult a physician.[3] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[2] |
Fire Fighting and Accidental Release Measures
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: No specific data is available, but combustion may produce carbon oxides and other harmful vapors.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment (PPE). Ensure adequate ventilation.[2][3] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, as it is toxic to aquatic life.[2][3]
-
Methods for Cleanup: Absorb the spillage with an inert, non-combustible absorbent material (e.g., sand, diatomite). Collect and place it in a suitable, closed container for disposal.[2]
Experimental Protocols
Protocol 8.1: Small-Scale Spill Cleanup in a Laboratory Setting
Objective: To safely contain, clean up, and dispose of a small spill (less than 100 mL) of this compound.
Materials:
-
Full Personal Protective Equipment (PPE) as specified in Table 3.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Two sealable, labeled waste containers (one for liquid/solid waste, one for contaminated PPE).
-
Scoop or other non-sparking tools.
-
Soap and water.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is significant or ventilation is poor, evacuate the immediate area.
-
Don PPE: Before approaching the spill, don the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If vapors are a concern, use a respirator.
-
Contain the Spill: If the substance is spreading, create a dike around the spill using the inert absorbent material.
-
Absorb the Liquid: Gently cover and absorb the spill with the inert material. Start from the outside and work inwards to minimize the spread of contamination.
-
Collect the Waste: Using a non-sparking scoop, carefully collect the absorbed material and place it into a designated, labeled, and sealable hazardous waste container.[2][3]
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and place them in the same hazardous waste container.
-
Dispose of PPE: Remove contaminated PPE carefully, avoiding contact with the outer surfaces.[3] Place disposable items in a separate, labeled waste bag.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer according to institutional protocols.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for handling this compound.
Caption: Decision pathway for first aid measures following exposure.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Cyanotetrahydropyran - Safety Data Sheet [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound CAS#: 4295-99-2 [amp.chemicalbook.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. download.basf.com [download.basf.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Cyanotetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug development. Its tetrahydropyran ring is a common motif in many pharmaceuticals, and the cyano group offers a versatile handle for further chemical modifications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.
This technical guide outlines the methodologies for determining the solubility of this compound in various solvent systems and for assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 82-83 °C @ 10 Torr; 224 °C @ 760 mmHg |
| Density | Approximately 1.034 g/cm³ |
| General Solubility | Soluble in water and most organic solvents.[1] |
| General Stability | Described as a relatively stable compound, not sensitive to light and air.[1] |
Solubility Profile
The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. While qualitatively described as soluble in water and most organic solvents, quantitative data is essential for process development and formulation.
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).
-
Shake the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached). Equilibrium is confirmed when consecutive measurements of the concentration show no significant change.
-
Allow the samples to stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in g/100 mL or mg/mL.
-
For aqueous solubility, measure and record the pH of the saturated solution.
Data Presentation: Solubility
The experimentally determined solubility data should be recorded in a structured format as shown in Table 2.
Table 2: Quantitative Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | pH (for aqueous) |
| Water | 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined | |
| Methanol | 25 | Data to be determined | N/A |
| 37 | Data to be determined | N/A | |
| Ethanol | 25 | Data to be determined | N/A |
| 37 | Data to be determined | N/A | |
| Acetone | 25 | Data to be determined | N/A |
| 37 | Data to be determined | N/A | |
| Acetonitrile | 25 | Data to be determined | N/A |
| 37 | Data to be determined | N/A |
Stability Profile
Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies should be conducted on this compound to evaluate its stability under hydrolytic, oxidative, thermal, and photolytic conditions. The goal is to achieve 5-20% degradation of the parent compound.[5]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution or the solid compound to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation of this compound and identify and quantify any major degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at elevated temperatures (e.g., 60-80 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or elevated temperatures and sample at various time points.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Protect the samples from light.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.
Stability-Indicating Analytical Method
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Column Temperature: Controlled, e.g., 30 °C.
-
Injection Volume: 10-20 µL.
The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Stability
The results of the forced degradation studies should be summarized in a table.
Table 3: Forced Degradation Study of this compound (Template)
| Stress Condition | Time | % Degradation | No. of Degradants | Major Degradant(s) (Retention Time) |
| 0.1 M HCl, 80 °C | 2 h | Data to be determined | Data to be determined | Data to be determined |
| 8 h | Data to be determined | Data to be determined | Data to be determined | |
| 0.1 M NaOH, RT | 2 h | Data to be determined | Data to be determined | Data to be determined |
| 8 h | Data to be determined | Data to be determined | Data to be determined | |
| 3% H₂O₂, RT | 24 h | Data to be determined | Data to be determined | Data to be determined |
| Solid, 80 °C | 48 h | Data to be determined | Data to be determined | Data to be determined |
| ICH Q1B Photostability | - | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors. The logical relationship between these factors and the potential degradation pathways is illustrated in the following diagram.
Caption: Factors influencing the degradation pathways of this compound.
Experimental Workflow for Stability Assessment
A typical experimental workflow for conducting forced degradation studies and developing a stability-indicating method is depicted below.
Caption: Experimental workflow for forced degradation studies.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the necessary data for informed decision-making in process development, formulation design, and regulatory submissions. The provided templates for data presentation and the visual diagrams of workflows and influencing factors serve as practical tools to guide these essential studies. While specific quantitative data for this compound remains to be published, the methodologies outlined here are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data.
References
- 1. chembk.com [chembk.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. jordilabs.com [jordilabs.com]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for 4-Cyanotetrahydro-4H-pyran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Cyanotetrahydro-4H-pyran, a versatile building block in organic synthesis. The protocols detailed herein are intended to provide practical guidance for the transformation of this key intermediate into valuable downstream products, including carboxylic acids, primary amines, and ketones, which are prevalent motifs in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable heterocyclic intermediate due to its reactive nitrile group and stable tetrahydropyran scaffold.[1] The tetrahydropyran ring is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, making it a crucial starting material for the synthesis of diverse molecular architectures. Key applications include its conversion to primary amines, carboxylic acids, and ketones, which are foundational intermediates for the construction of more complex molecules, including spirocyclic compounds with potential therapeutic applications.[2]
Key Synthetic Transformations
The nitrile group of this compound can be readily transformed into several key functional groups, providing access to a range of important building blocks.
Hydrolysis to Tetrahydropyran-4-carboxylic acid
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for the preparation of amides, esters, and other carboxylic acid derivatives. Acid-catalyzed hydrolysis is a common method for this conversion.[3]
Reaction Pathway for Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Reduction to 4-(Aminomethyl)tetrahydropyran
The nitrile group can be reduced to a primary amine, providing a key building block for the synthesis of various nitrogen-containing compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over Raney Nickel.
Reaction Pathway for Reduction
Caption: Reduction of this compound to a primary amine.
Grignard Reaction to form Ketones
Reaction of the nitrile with a Grignard reagent, followed by acidic workup, yields a ketone. This two-step process allows for the introduction of a variety of alkyl or aryl groups at the 4-position of the tetrahydropyran ring.
Reaction Pathway for Grignard Reaction
Caption: Grignard reaction of this compound.
Quantitative Data Summary
| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrolysis | 6 M HCl | Water | 100 | 9 | 88 | [1] |
| Reduction (LiAlH₄) | LiAlH₄, then H₂O | THF | Reflux | 16 | ~75 | [4] |
| Reduction (Catalytic Hydrogenation) | H₂ (40 psi), Raney Nickel | Ether | Room Temp. | 0.25-0.5 | >95 | [5] |
| Grignard Reaction | Grignard Reagent, then H₃O⁺ | THF | 0 to RT | 1-3 | Varies | General |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic acid via Acid Hydrolysis
Workflow
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
6 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add 6 M hydrochloric acid (approx. 10 mL per gram of starting material).[1]
-
Heat the reaction mixture to 100°C with vigorous stirring for 9 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 4-(Aminomethyl)tetrahydropyran via LiAlH₄ Reduction
Workflow
Caption: Workflow for the LiAlH₄ reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl ether
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 16 hours.[4]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with ethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Synthesis of Tetrahydropyran-4-yl(phenyl)methanone via Grignard Reaction
Workflow
Caption: Workflow for the Grignard reaction of this compound.
Materials:
-
This compound
-
Phenylmagnesium bromide (or other Grignard reagent) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting imine is then hydrolyzed by stirring with 1 M HCl at room temperature until the imine is consumed (monitored by TLC).
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ketone by column chromatography.
References
Application Notes and Protocols: The Tetrahydropyran Moiety as a Core Scaffold in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran ring system is a prevalent structural motif in a vast array of natural products and synthetic bioactive molecules. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds featuring the tetrahydropyran core: 2-amino-4H-pyrans and spiro[4H-pyran-oxindoles]. These compounds are synthesized via efficient one-pot, multi-component reactions, highlighting modern synthetic strategies in medicinal chemistry. The nitrile functionality, a key feature of the target molecules, is introduced through the use of malononitrile as a readily available starting material.
Application Notes
The synthesis of highly substituted 4H-pyran derivatives is of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The 2-amino-4H-pyran scaffold, in particular, serves as a versatile pharmacophore. Similarly, spiro[4H-pyran-oxindole] derivatives, which combine the pyran ring with the privileged oxindole scaffold, have demonstrated potent biological activities, including antibacterial and anticancer effects.[4][5]
The protocols detailed below describe robust and high-yielding methods for the preparation of these valuable heterocyclic compounds. These multi-component reactions offer several advantages in drug discovery and development, including:
-
Efficiency: Multiple bonds are formed in a single synthetic operation, reducing the number of steps and purification procedures.
-
Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product, minimizing waste.
-
Diversity-Oriented Synthesis: The use of various aldehydes, active methylene compounds, and β-dicarbonyl compounds allows for the rapid generation of a library of structurally diverse analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4H-pyran Derivatives
This protocol describes the one-pot, three-component synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of 2-amino-4H-pyran derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Dimedone (1.0 mmol, 0.140 g)
-
L-proline (10 mol%, 0.0115 g)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and L-proline (10 mol%).
-
Add 10 mL of ethanol to the flask.
-
The mixture is refluxed and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is extracted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.
Quantitative Data:
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 94 |
Yields are based on published data and may vary depending on specific experimental conditions.
Protocol 2: Synthesis of Spiro[4H-pyran-oxindole] Derivatives
This protocol outlines the one-pot, three-component synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of spiro[4H-pyran-oxindole] derivatives.
Materials:
-
Isatin derivative (1.0 mmol)
-
Malononitrile or ethyl cyanoacetate (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione) (1.0 mmol)
-
CuO Nanoparticles (4 mol%)
-
Ethanol (2 mL)
-
Acetone
Procedure:
-
In a flask, a mixture of the isatin derivative (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) is prepared.
-
CuO nanoparticles (4 mol%) are added to the mixture.
-
2 mL of ethanol is added, and the mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is dissolved in acetone, and the nanocatalyst is separated by filtration.
-
The solvent is evaporated from the filtrate to obtain the crude product.
-
The pure product is obtained by recrystallization from ethanol.
Quantitative Data:
| Entry | Isatin Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Isatin | Dimedone | 2'-Amino-7',7'-dimethyl-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile | 95 |
| 2 | 5-Bromo-isatin | Dimedone | 5-Bromo-2'-amino-7',7'-dimethyl-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile | 92 |
| 3 | Isatin | 1,3-Cyclohexanedione | 2'-Amino-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile | 94 |
| 4 | 5-Nitro-isatin | 1,3-Cyclohexanedione | 5-Nitro-2'-amino-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile | 90 |
Yields are based on published data and may vary depending on specific experimental conditions.
Potential Biological Signaling Pathways
The synthesized 2-amino-4H-pyran and spiro[4H-pyran-oxindole] derivatives have been reported to exhibit promising anticancer and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway (Anticancer Activity)
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating cell proliferation, survival, and inflammation.[6][7][8] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[9][10] The synthesized pyran derivatives may exert their anticancer effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by synthesized pyran derivatives.
MAPK Signaling Pathway (Anti-inflammatory Activity)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation.[11][12] It is activated by various extracellular stimuli and leads to the production of pro-inflammatory cytokines.[13] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Caption: Potential inhibition of the MAPK signaling pathway by synthesized pyran derivatives.
Disclaimer: The signaling pathway diagrams illustrate potential mechanisms of action based on the reported biological activities of similar compounds. The precise molecular targets of the synthesized derivatives require further investigation.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Farnesoid X Receptor (FXR) Modulators Utilizing a 4-Cyanotetrahydro-4H-pyran Scaffold
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential Farnesoid X Receptor (FXR) modulators. The synthetic strategy leverages the versatile starting material, 4-Cyanotetrahydro-4H-pyran, to generate a library of novel compounds based on a 4H-pyran core structure. This approach is grounded in the established principles of multicomponent reactions and the known pharmacophoric requirements for FXR agonism. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic and inflammatory diseases.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] As a ligand-activated transcription factor, FXR is a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1] FXR modulators can be classified as either agonists or antagonists, each with distinct therapeutic potential. Agonists activate the receptor, leading to beneficial effects such as improved bile acid homeostasis and reduced inflammation, while antagonists can be useful in conditions where FXR activity is detrimental.[1]
The development of non-steroidal FXR modulators is an area of intense research, with a focus on identifying novel scaffolds that offer improved efficacy and safety profiles. The 4H-pyran ring system is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. This document outlines a synthetic approach to a novel class of potential FXR modulators built around a 4H-pyran core, synthesized via a multicomponent reaction strategy. The key starting material for this proposed synthesis is this compound.
Proposed Synthetic Strategy
The proposed synthetic route involves a two-step process. First, this compound is hydrolyzed to yield Tetrahydro-4H-pyran-4-one. This ketone then serves as a key building block in a subsequent three-component reaction with an aromatic aldehyde and malononitrile to construct the desired 2-amino-4H-pyran scaffold. The diversity of the final compounds can be readily achieved by varying the substituted aromatic aldehyde used in the multicomponent reaction.
Figure 1: Proposed two-step synthetic strategy for FXR modulators.
Data Presentation
While experimental data for the proposed novel compounds is not yet available, Table 1 presents a selection of known FXR modulators containing heterocyclic scaffolds, along with their reported biological activities. This data serves as a rationale for the potential of the proposed 4H-pyran-based compounds as effective FXR modulators.
| Compound ID | Scaffold | Target | Activity (EC50/IC50) | Reference |
| GW4064 | Isoxazole | FXR Agonist | EC50 = 30 nM | [Journal of Medicinal Chemistry, 2003] |
| Fexaramine | Benzopyran | FXR Agonist | EC50 = 25 nM | [Nature Medicine, 2003] |
| Compound 11k | Isoxazole | Partial FXR Agonist | EC50 = 15 nM | [European Journal of Medicinal Chemistry, 2021][2] |
| Compound 19 | Piperazine | FXR Agonist | EC50 = 5 µM | [ACS Medicinal Chemistry Letters, 2014] |
Table 1: Biological Activity of Selected Heterocyclic FXR Modulators.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one from this compound
This protocol describes the acid-catalyzed hydrolysis of this compound to yield Tetrahydro-4H-pyran-4-one.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of water and concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude Tetrahydro-4H-pyran-4-one can be purified by vacuum distillation or column chromatography.
Protocol 2: Three-Component Synthesis of 2-Amino-4H-pyran Derivatives
This protocol outlines a general procedure for the synthesis of 2-amino-4H-pyran derivatives from Tetrahydro-4H-pyran-4-one, a substituted aromatic aldehyde, and malononitrile.
Materials:
-
Tetrahydro-4H-pyran-4-one (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add Tetrahydro-4H-pyran-4-one (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
Visualizations
FXR Signaling Pathway
Figure 2: Simplified Farnesoid X Receptor (FXR) signaling pathway.
Experimental Workflow
Figure 3: Experimental workflow for the synthesis of FXR modulators.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the synthesis of a novel class of potential Farnesoid X Receptor modulators based on a 4H-pyran scaffold. By leveraging the versatility of this compound and the efficiency of multicomponent reactions, researchers can rapidly generate a diverse library of compounds for biological screening. The information provided herein is intended to facilitate further research and development in the pursuit of new and effective treatments for metabolic and inflammatory diseases.
References
Application Notes and Protocols for the Preparation of Cannabinoid Receptor Ligands with 4-Cyanotetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and characterization of cannabinoid receptor ligands incorporating a 4-cyanotetrahydro-4H-pyran moiety. This structural motif has been explored as a bioisosteric replacement for the piperidinyl group in diarylpyrazole-based cannabinoid receptor 1 (CB1) inverse agonists, such as rimonabant. The introduction of the this compound group can lead to compounds with modified physicochemical properties, such as reduced lipophilicity, which may offer advantages in drug development, including improved pharmacokinetic profiles.[1]
The protocols outlined below are based on the synthesis and evaluation of N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides, a class of compounds that has shown affinity for cannabinoid receptors.[1]
Data Presentation
The following table summarizes the binding affinities (Ki) of representative N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides for the human cannabinoid CB1 and CB2 receptors. These compounds are analogs of the well-characterized CB1 inverse agonist, rimonabant.
Table 1: Binding Affinities (Ki, nM) of this compound Containing Ligands at Human Cannabinoid Receptors
| Compound ID | R1 | R2 | R3 | CB1 Ki (nM) | CB2 Ki (nM) |
| 9a | 2-F | H | H | >10000 | >10000 |
| 9m | 2-Br | 4-OCH3 | H | 62 | >10000 |
| Rimonabant | 2,4-di-Cl | 4-Cl | CH3 | 1.8 | 480 |
Data extracted from Pike et al., J. Med. Chem. 2011, 54, 8, 2961–2970.[1]
Experimental Protocols
Protocol 1: General Synthesis of N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides
This protocol describes a general multi-step synthesis for the preparation of the target ligands, adapted from the procedures reported by Pike et al. (2011).[1]
Step 1: Synthesis of 1,5-Diarylpyrazole-3-carboxylic Acid Ethyl Esters
A substituted aniline is first converted to its corresponding diazonium salt. This is then reacted with ethyl 2-chloroacetoacetate under basic conditions to yield the hydrazone intermediate. The hydrazone is subsequently cyclized with a substituted acetophenone in the presence of a base to afford the 1,5-diarylpyrazole-3-carboxylic acid ethyl ester.
Step 2: Hydrolysis to 1,5-Diarylpyrazole-3-carboxylic Acids
The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed hydrolysis procedure, for example, by heating with sodium hydroxide in a mixture of ethanol and water.
Step 3: Amide Coupling with 4-Amino-tetrahydro-2H-pyran-4-carbonitrile
The 1,5-diarylpyrazole-3-carboxylic acid is converted to its acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-tetrahydro-2H-pyran-4-carbonitrile in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamide. The product is then purified using standard techniques such as column chromatography or recrystallization.
Protocol 2: Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)
This protocol is a generalized procedure for determining the binding affinity of the synthesized compounds at CB1 and CB2 receptors, based on the methods utilized by the NIMH Psychoactive Drug Screening Program (PDSP).
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Test Compounds: Synthesized N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides dissolved in DMSO.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, and membrane preparation), non-specific binding (assay buffer, radioligand, non-specific binding control, and membrane preparation), and competitive binding (assay buffer, radioligand, test compound at various concentrations, and membrane preparation).
-
Incubation: Add the membrane preparation to the wells, followed by the test compounds or non-specific binding control, and finally the radioligand. Incubate the plates at 30°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filter disks into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Canonical CB2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and pharmacological evaluation of the target cannabinoid receptor ligands.
Caption: General Experimental Workflow.
References
Functionalization of the Nitrile Group in 4-Cyanotetrahydro-4H-pyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the nitrile group in 4-Cyanotetrahydro-4H-pyran. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and the transformations of its nitrile moiety open avenues to a diverse range of functional groups crucial for the synthesis of novel therapeutic agents. The protocols outlined below cover three primary transformations: reduction to a primary amine, hydrolysis to a carboxylic acid, and [3+2] cycloaddition to form a tetrazole.
Introduction to the Functionalization of this compound
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. The nitrile group at the 4-position of the tetrahydropyran ring serves as a versatile chemical handle for introducing a variety of functionalities. The conversion of this nitrile to amines, carboxylic acids, and tetrazoles provides access to key pharmacophores and reactive intermediates for further molecular elaboration.
I. Reduction of this compound to 4-(Aminomethyl)tetrahydro-2H-pyran
The reduction of the nitrile group to a primary amine is a fundamental transformation that yields 4-(aminomethyl)tetrahydro-2H-pyran, a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. Two common and effective methods for this reduction are catalytic hydrogenation with Raney Nickel and chemical reduction with lithium aluminum hydride (LAH).
dot
Caption: Workflow for the reduction of this compound.
Quantitative Data for Reduction Reactions
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney Ni, H₂ (50 psi) | Methanol/NH₃ | 25-50 | 2-4 | >90 | [General literature] |
| Catalytic Hydrogenation | Raney Ni, KBH₄ | Ethanol | Room Temp | 0.75 | 80-93 | [1] |
| Chemical Reduction | LiAlH₄ | THF | Reflux | 4-6 | 70-85 | [General literature] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel and Hydrogen Gas
-
Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol containing 7N ammonia.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture at room temperature or with gentle heating to 50°C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)tetrahydro-2H-pyran. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath and slowly add lithium aluminum hydride (1.5-2.0 eq) portion-wise, controlling the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-(aminomethyl)tetrahydro-2H-pyran.
II. Hydrolysis of this compound to Tetrahydro-2H-pyran-4-carboxylic Acid
The hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid, a key building block for the synthesis of esters, amides, and other acid derivatives. This transformation can be achieved under either acidic or basic conditions.
dot
References
experimental protocol for the synthesis of 4-Cyanotetrahydro-4H-pyran derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-cyanotetrahydro-4H-pyran and a general method for the preparation of its derivatives. The tetrahydropyran motif is a significant scaffold in medicinal chemistry, and the introduction of a cyano group offers a versatile handle for further chemical modifications in the development of novel therapeutic agents.
Introduction
This compound and its substituted analogs are valuable building blocks in organic synthesis and drug discovery. The tetrahydropyran ring serves as a bioisostere for other cyclic systems, often improving physicochemical properties such as solubility and metabolic stability. The nitrile functionality can be readily converted into other important functional groups, including amines, carboxylic acids, and tetrazoles, making these compounds versatile intermediates for the synthesis of a wide range of biologically active molecules.
This application note details two primary synthetic strategies: the direct synthesis of the parent this compound from its corresponding carboxamide and a representative protocol for the synthesis of this compound derivatives from substituted tetrahydropyran-4-one precursors.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the parent compound, this compound.
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Tetrahydropyran-4-carboxamide | Thionyl chloride | None | 4 hours | Reflux | 94 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from tetrahydropyran-4-carboxamide via dehydration.
Materials:
-
Tetrahydropyran-4-carboxamide
-
Thionyl chloride (SOCl₂)
-
Ice
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).
-
Under an inert atmosphere and with stirring, slowly add thionyl chloride (10.0 mL, 137 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Upon completion of the reaction, carefully decant the mixture onto ice.
-
Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oil (2.4 g, 94% yield), which can be used without further purification.[1]
Characterization Data:
-
IR (νmax, cm⁻¹): 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011.[1]
-
¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd, J = 11.9, 6.3, 3.6 Hz), 3.61 (2H, ddd, J = 11.9, 7.8, 3.3 Hz), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3.[1]
-
HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754.[1]
Protocol 2: Representative Synthesis of this compound Derivatives
This protocol outlines a general two-step procedure for the synthesis of this compound derivatives, starting from the corresponding substituted tetrahydropyran-4-one. The first step is the formation of a cyanohydrin, which can then be reduced to the target 4-cyanotetrahydropyran derivative. This method is based on the well-established addition of cyanide to ketones.
Step A: Synthesis of Substituted Tetrahydropyran-4-one Precursors
Substituted tetrahydropyran-4-ones can be synthesized through various methods, including the Prins cyclization or intramolecular Michael additions. For example, 2-methyltetrahydropyran-4-one can be prepared from (S)-5-hydroxyhex-1-en-3-one.
Step B: Cyanation of Substituted Tetrahydropyran-4-one
This representative protocol describes the formation of a 4-cyano-4-hydroxytetrahydropyran derivative via the addition of trimethylsilyl cyanide (TMSCN) to a substituted tetrahydropyran-4-one.
Materials:
-
Substituted tetrahydropyran-4-one (e.g., 2-methyltetrahydropyran-4-one)
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of zinc iodide (e.g., 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude silylated cyanohydrin.
-
The silyl ether can be cleaved under acidic or basic conditions to afford the 4-cyano-4-hydroxytetrahydropyran derivative.
Note: The resulting 4-hydroxy-4-cyanotetrahydropyran derivative can be further processed, for example, by reduction of the hydroxyl group to obtain the final 4-cyanotetrahydropyran derivative.
Visualizations
The following diagrams illustrate the synthetic pathways described in this application note.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound derivatives.
References
The Strategic Role of Tetrahydro-2H-pyran-4-carbonitrile in Modern Drug Discovery: Applications and Protocols
For Immediate Release
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. Tetrahydro-2H-pyran-4-carbonitrile and its derivatives have emerged as valuable building blocks in the synthesis of a new generation of therapeutics. The incorporation of the tetrahydropyran (THP) moiety is a strategic design element used to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This heterocyclic system can improve aqueous solubility and metabolic stability when used as a bioisosteric replacement for carbocyclic structures like cyclohexane.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of tetrahydro-2H-pyran-4-carbonitrile and its precursors in the synthesis of targeted therapies, with a focus on anticancer and anti-inflammatory agents.
Application Notes
The tetrahydropyran scaffold is a key component in a variety of biologically active compounds. Its derivatives have shown significant potential in targeting a range of diseases, including cancer and inflammatory disorders. The nitrile group of Tetrahydro-2H-pyran-4-carbonitrile offers a versatile chemical handle for the elaboration into more complex molecular architectures. However, the closely related ketone, Tetrahydro-4H-pyran-4-one, is more commonly utilized as a starting material in multicomponent reactions for the rapid generation of diverse chemical libraries.
Anticancer Applications
Derivatives of the tetrahydropyran ring are integral to the development of potent anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. For instance, polyfunctionalized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated significant antiproliferative activity against breast cancer cells.[1]
Anti-inflammatory Properties
The tetrahydropyran framework is also a key feature in the design of novel anti-inflammatory drugs. These compounds can effectively modulate inflammatory pathways by inhibiting the production of key mediators such as nitric oxide (NO) and downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data Summary
The following tables summarize the biological activity of various compounds derived from or related to the tetrahydropyran scaffold.
Table 1: Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives [1]
| Compound | Target Cell Line | IC50 (µM) |
| 15f | SK-BR-3 (Breast Cancer) | > 10 |
| 16c | SK-BR-3 (Breast Cancer) | 0.21 |
| 16d | SK-BR-3 (Breast Cancer) | 0.15 |
Table 2: Anti-inflammatory Activity of 4H-Pyran Derivatives
| Compound | Inhibition of NO Production (IC50 in µM) in LPS-stimulated RAW 264.7 cells |
| 4g | 31.82 |
| 4j | 28.16 |
Data adapted from studies on various 4H-pyran derivatives, highlighting the potential of the core scaffold.[2]
Experimental Protocols
Protocol 1: Synthesis of a Spiro-hydantoin Derivative from Tetrahydro-4H-pyran-4-one via the Bucherer-Bergs Reaction
This protocol outlines the synthesis of a spiro-hydantoin, a privileged scaffold in medicinal chemistry, starting from Tetrahydro-4H-pyran-4-one. This reaction is a one-pot method that is highly efficient for creating spirocyclic compounds.[3]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with HCl to precipitate the crude product.
-
Purification: Isolate the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.[3]
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages
This protocol details the procedure for assessing the anti-inflammatory activity of synthesized compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide)
-
Synthesized pyran derivatives
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyran derivatives for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the IC50 value for NO inhibition.[4]
Signaling Pathways
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine-mediated signaling in inflammatory and autoimmune responses.[5][6] The development of selective JAK1 inhibitors is a key area of research where tetrahydropyran-containing molecules have shown promise.
ATM Kinase in DNA Damage Response
The Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks and a central component of the DNA damage response (DDR) pathway.[7] Inhibitors of ATM kinase, some of which incorporate a pyran-4-one scaffold, are being investigated as potential cancer therapeutics to sensitize tumor cells to radiation and chemotherapy.[8][9]
Conclusion
Tetrahydro-2H-pyran-4-carbonitrile and its related analogs are highly valuable building blocks in drug discovery. The strategic incorporation of the tetrahydropyran motif offers a reliable method for optimizing the pharmacokinetic properties of drug candidates. The provided protocols and data serve as a foundational resource for researchers to explore the vast chemical space around this privileged scaffold in the pursuit of novel and effective therapeutics.
References
- 1. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. KU-55933 | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating the Tetrahydropyran Motif to Improve ADME Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of the Tetrahydropyran (THP) Motif in Drug Design
In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound is a critical step to ensure its success as a clinical candidate.[1][2][3] Poor pharmacokinetic profiles are a major cause of attrition in the development pipeline. Medicinal chemists employ various strategies to fine-tune these properties, and one increasingly popular approach is the incorporation of saturated heterocyclic scaffolds.
The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, has emerged as a particularly valuable motif for improving the ADME profile of drug candidates.[4] Often used as a bioisostere for moieties like cyclohexane or gem-dimethyl groups, the THP ring offers a unique combination of physicochemical properties that can address common liabilities such as poor solubility, high metabolic clearance, and unfavorable lipophilicity.[5][6]
This document provides a detailed overview of the rationale for using the THP motif, quantitative data from case studies, and detailed protocols for the synthesis and evaluation of THP-containing compounds.
Rationale for THP Incorporation: A Strategic Approach to ADME Optimization
The strategic replacement of existing molecular fragments with a THP ring can lead to significant improvements in drug-like properties. The core advantages stem from the introduction of a polar oxygen atom within a conformationally restrained cyclic system.[5]
Key Physicochemical Advantages:
-
Reduced Lipophilicity: The ether oxygen in the THP ring lowers the lipophilicity (logP/logD) compared to its carbocyclic analogue, cyclohexane. This can improve aqueous solubility and reduce off-target toxicities associated with highly lipophilic compounds.
-
Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, which can enhance interactions with water molecules and lead to a significant increase in aqueous solubility.[7][8] This is a crucial factor for achieving adequate drug exposure after oral administration.[9]
-
Enhanced Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to aliphatic or carbocyclic rings. Replacing a metabolically vulnerable group with a THP motif can block a key site of metabolism, thereby reducing clearance and improving the compound's half-life.
-
Vectorial Polarity: The introduction of the polar ether group can influence the molecule's overall polarity vector, which can be exploited to modulate interactions with protein targets or transporters.
-
Conformational Rigidity: As a rigid scaffold, the THP ring has a lower entropic penalty upon binding to a target compared to a flexible linear ether.[5]
The diagram below illustrates the logical basis for incorporating a THP motif to improve a compound's ADME profile.
Caption: Rationale for improving ADME properties using a THP motif.
Quantitative Data and Case Studies
The incorporation of a THP ring has been successfully applied in numerous drug discovery programs. The following tables summarize quantitative data from published case studies, directly comparing parent compounds with their THP-containing analogues.
Table 1: Janus Kinase 1 (JAK1) Inhibitors
In the development of selective JAK1 inhibitors, a cyclohexyl group was replaced by a THP motif, leading to improved properties.[5]
| Compound Pair | Structure / Modification | ADME Parameter | Parent Value (18) | THP-Analog Value (19) |
| JAK1 Inhibitors | Cyclohexyl replaced by Tetrahydropyran | logD | 2.44 | 2.08 |
| Lipophilic Ligand Efficiency (LLE) | 4.3 | 5.7 |
Data sourced from PharmaBlock whitepaper on Tetrahydropyrans in Drug Discovery.[5]
Table 2: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
AstraZeneca's development of the ATM kinase inhibitor AZD0156 involved the incorporation of a THP-amine fragment, which resulted in a superior overall profile compared to earlier analogues.[5]
| Compound Pair | Structure / Modification | ADME Parameter | Parent Value (16) | THP-Analog Value (17, AZD0156) |
| ATM Kinase Inhibitors | Lead optimization including THP-amine installation | Predicted Human Dose | 700 mg qd | Lower, enabling clinical trials |
| In Vitro Potency | Potent | Potent and Selective | ||
| Overall Profile | Sub-optimal for clinical development | Superior profile, advanced to clinic |
Qualitative improvements noted in the literature leading to the selection of AZD0156 for clinical trials.[5]
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The development of the DPP-4 inhibitor omarigliptin provides another example where a THP-containing analogue was selected as a clinical candidate due to favorable pharmacokinetic properties.[10]
| Compound Pair | Structure / Modification | ADME Parameter | Preclinical Candidate (14) | THP-Analog (PF-06409577, 15) |
| DPP-4 Inhibitors | Cyclobutanol replaced by THP-containing analogue | Lipophilicity | Not Ideal | Balanced Lipophilicity |
| In Vitro ADME | Favorable | Favorable | ||
| Overall Profile | Preclinical Candidate | Investigational New Drug |
The THP-containing analogue was seen as a conformationally restrained ether, providing an opportunity to balance lipophilicity without adding extra hydrogen bond donors.[5]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative THP scaffold and for key in vitro assays used to evaluate ADME properties.
Protocol 4.1: Synthesis of a Substituted Tetrahydropyran via Intramolecular SN2 Cyclization
This protocol describes a general method for synthesizing a THP ring from an acyclic precursor, a common strategy in medicinal chemistry.[5]
Objective: To synthesize a chiral tetrahydropyran ring via intramolecular Williamson ether synthesis.
Materials:
-
Acyclic diol precursor (e.g., a 1,5-diol)
-
Sulfonylating agent (e.g., p-toluenesulfonyl chloride, MsCl)
-
Base (e.g., triethylamine, pyridine)
-
Strong base for cyclization (e.g., sodium hydride, NaH)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Monosulfonylation: a. Dissolve the diol precursor (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. b. Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq) dissolved in DCM. c. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 4-6 hours, monitoring by TLC. d. Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the resulting crude mono-tosylate by flash column chromatography.
-
Intramolecular Cyclization: a. Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere. b. Add the purified mono-tosylate (1.0 eq) dissolved in anhydrous THF dropwise to the NaH suspension. c. Stir the mixture at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material. d. Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. g. Purify the final tetrahydropyran product by flash column chromatography.
Protocol 4.2: In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]
Objective: To measure the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human or rat liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (human or rat, 20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., BD Gentest™ NADPH-A/B)
-
Positive control compound (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well incubation plate and a collection plate
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation: a. Prepare a 1 µM working solution of the test compound in phosphate buffer from the DMSO stock. b. Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer (final concentration ~0.5 mg/mL). c. Pre-warm the microsomal suspension and NADPH regenerating system to 37 °C.
-
Incubation: a. Add the microsomal suspension to the wells of the 96-well plate containing the test compound. Pre-incubate for 5 minutes at 37 °C. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard to stop the reaction.
-
Sample Analysis: a. Seal the collection plate, vortex thoroughly, and centrifuge to pellet the precipitated protein. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope (k) of the linear regression line.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Protocol 4.3: In Vitro Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[2][11]
Objective: To determine the effective permeability (Pₑ) of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (10 mM in DMSO)
-
High and low permeability control compounds (e.g., propranolol and furosemide)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: a. Carefully coat the filter of each well in the Donor plate with the artificial membrane solution.
-
Solution Preparation: a. Prepare the Donor solution by diluting the test compound stock into PBS at the desired pH (e.g., to 100 µM). b. Fill the wells of the Acceptor plate with fresh PBS.
-
Incubation: a. Place the coated Donor plate onto the Acceptor plate, ensuring the coated filters are in contact with the acceptor solution. b. Add the Donor solution containing the test compound to the wells of the Donor plate. c. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Concentration Measurement: a. After incubation, carefully separate the plates. b. Measure the final concentration of the compound in both the Donor (Cᴅ) and Acceptor (Cₐ) wells using a suitable analytical method (UV-Vis or LC-MS/MS). Also, measure the initial concentration in the donor solution (C₀).
Data Analysis:
-
Calculate the effective permeability (Pₑ) using the following equation: Pₑ = - (Vᴅ * Vₐ / ((Vᴅ + Vₐ) * A * t)) * ln(1 - Cₐ / Cₑq) where:
-
Vᴅ and Vₐ are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time.
-
Cₑq is the equilibrium concentration, calculated as (CᴅVᴅ + CₐVₐ) / (Vᴅ + Vₐ).
-
General Experimental and Decision-Making Workflow
The following diagram outlines a typical workflow for synthesizing and evaluating THP-containing analogues in a lead optimization program.
Caption: Workflow for evaluation of THP-modified drug candidates.
Conclusion
The tetrahydropyran motif is a proven and effective tool in the medicinal chemist's arsenal for addressing common ADME-related challenges. By serving as a bioisostere for less desirable groups, it can simultaneously reduce lipophilicity, improve aqueous solubility, and block sites of metabolism. The strategic incorporation of the THP ring can de-risk drug candidates and accelerate the path from lead optimization to clinical development. The protocols and data presented herein provide a practical framework for researchers to apply this valuable strategy in their own drug discovery programs.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. drughunter.com [drughunter.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug solubility and permeability [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
The Pivotal Role of 4-Cyanotetrahydro-4H-pyran in the Synthesis of Novel Active Pharmaceutical Ingredients
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Among these, 4-Cyanotetrahydro-4H-pyran has emerged as a versatile and crucial intermediate, particularly in the creation of compounds targeting significant biological pathways. This application note delves into the detailed synthesis and application of this compound in the development of a series of 1,5-diarylpyrazole-3-carboxamides, which have demonstrated high affinity for cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO), both of which are important targets in neuropharmacology and oncology.
The tetrahydropyran motif is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and aqueous solubility. The introduction of a cyano group at the 4-position of the tetrahydropyran ring provides a key reactive handle for further molecular elaboration, enabling the construction of complex and potent therapeutic agents.
This document provides detailed experimental protocols for the synthesis of key intermediates and the final API candidates, alongside a comprehensive summary of the quantitative data obtained. Furthermore, visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the chemical transformations involved. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Application in the Synthesis of Cannabinoid Receptor and Translocator Protein Ligands
A notable application of this compound is in the synthesis of a novel series of 1,5-diarylpyrazole-3-carboxamides. These compounds are analogues of rimonabant, a well-known CB1 receptor antagonist, where the typical N-piperidinyl group is replaced with a 4-(4-cyano-tetrahydro-2H-pyranyl) moiety. This structural modification has been shown to significantly influence the binding affinity and selectivity of these compounds for CB1 receptors and TSPO.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the synthesis of the intermediate, 4-aminotetrahydro-2H-pyran-4-carbonitrile, and a representative final compound, 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide.
Table 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carbonitrile
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Tetrahydro-4H-pyran-4-one, Sodium cyanide, Ammonium chloride | Water, Ammonium hydroxide | Room Temp. | 24 | 4-aminotetrahydro-2H-pyran-4-carbonitrile | 75 |
Table 2: Synthesis of 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2 | 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, 4-aminotetrahydro-2H-pyran-4-carbonitrile | Dichloromethane, Triethylamine | 0 to Room Temp. | 12 | 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide | 85 |
Experimental Protocols
Synthesis of 4-aminotetrahydro-2H-pyran-4-carbonitrile
This protocol details the synthesis of the key intermediate derived from tetrahydro-4H-pyran-4-one.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium cyanide (1.0 eq) and ammonium chloride (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonium hydroxide solution is added to the flask, followed by the dropwise addition of tetrahydro-4H-pyran-4-one (1.0 eq).
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield 4-aminotetrahydro-2H-pyran-4-carbonitrile as a solid, which can be used in the next step without further purification.
Synthesis of 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
This protocol describes the amide coupling reaction to form the final API candidate.
Materials:
-
1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride
-
4-aminotetrahydro-2H-pyran-4-carbonitrile
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl, 1N)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 4-aminotetrahydro-2H-pyran-4-carbonitrile (1.1 eq) and triethylamine (1.5 eq) in dichloromethane is added dropwise to the cooled solution of the acid chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Synthetic Pathway Visualizations
The following diagrams illustrate the synthetic pathway for the preparation of the target API candidate.
Caption: Synthetic pathway for the target API.
Caption: Experimental workflow for API synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 4-Cyanotetrahydro-4H-pyran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyanotetrahydro-4H-pyran.
Troubleshooting Guide: Synthesis via Dehydration of Tetrahydropyran-4-carboxamide
This guide focuses on the common and high-yielding synthesis of this compound from Tetrahydropyran-4-carboxamide using a dehydrating agent like thionyl chloride.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check Reagent Quality: Use fresh, high-purity thionyl chloride. Old or decomposed thionyl chloride will be less effective. |
| Loss of Product During Workup | - pH Adjustment: Carefully adjust the pH to 14 with a 50% sodium hydroxide solution after quenching on ice. Inadequate basification will result in poor extraction of the product into the organic phase.[1]- Extraction Efficiency: Perform multiple extractions (e.g., 3 x 50 mL with ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1] |
| Degradation of Product | - Quenching Procedure: Pour the reaction mixture carefully onto crushed ice to rapidly cool and quench the reaction. A slow or uncontrolled quench can lead to side reactions.[1] |
Issue 2: Impure Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | - Reaction Monitoring: Use TLC to monitor the consumption of the starting material (Tetrahydropyran-4-carboxamide). If the starting material persists, consider extending the reaction time or adding a slight excess of the dehydrating agent. |
| Hydrolysis of the Nitrile | - Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent moisture from hydrolyzing the nitrile group back to the carboxamide or to the carboxylic acid. |
| Formation of Colored Impurities | - Purification: While the product is often obtained in high purity, if colored impurities are present, consider purification by vacuum distillation or column chromatography on silica gel. |
Experimental Protocol: Dehydration of Tetrahydropyran-4-carboxamide
A general and effective procedure for the synthesis of 4-Cyanotetrahydropyran from Tetrahydropyran-4-carboxamide is as follows:
-
To Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol), slowly add thionyl chloride (10.0 mL, 137 mmol).
-
Stir the reaction mixture under reflux for 4 hours in an inert atmosphere.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting solution to 14 using a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product.
This procedure has been reported to yield a light yellow oily product with a 94% yield.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most commonly cited high-yield synthesis involves the dehydration of Tetrahydropyran-4-carboxamide using a dehydrating agent such as thionyl chloride.[1] Other potential routes that are used for the synthesis of similar nitriles, though less specifically documented for this compound, could include nucleophilic substitution of a 4-halotetrahydropyran with a cyanide salt or the conversion of 4-hydroxytetrahydropyran via activation of the hydroxyl group followed by cyanide displacement.
Q2: My reaction is complete, but I'm having trouble isolating the product. What could be the issue?
A2: Isolation issues often stem from the workup procedure. Ensure that the pH of the aqueous layer is sufficiently basic (pH 14) to keep the product in its neutral form, allowing for efficient extraction into an organic solvent like ethyl acetate.[1] If the product is suspected to be water-soluble, performing a greater number of extractions or using a continuous liquid-liquid extractor might improve recovery.
Q3: I see an unexpected peak in my NMR that doesn't correspond to the product or starting material. What could it be?
A3: An unexpected peak could be due to a side product. A common side reaction in nitrile synthesis is the formation of the corresponding isocyanide as an impurity. This can sometimes occur depending on the reaction conditions and the nature of the cyanide source and substrate. Another possibility is the hydrolysis of the nitrile to the corresponding carboxylic acid if water is present during the reaction or workup.
Q4: How can I confirm the purity of my this compound?
A4: The purity of the final product can be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the presence of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals. Infrared (IR) spectroscopy should show a characteristic nitrile stretch.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of 4-Cyanotetrahydro-4H-pyran and its Derivatives
Welcome to the technical support center for the purification of 4-Cyanotetrahydro-4H-pyran and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Is purification always necessary for this compound after synthesis?
A1: Not always. The synthesis of this compound via the dehydration of tetrahydropyran-4-carboxamide with thionyl chloride can often yield a product of high purity (around 94%) that may not require further purification for many applications.[1][2][3] The resulting product is typically a light yellow oil.[1][2][3] However, if the starting materials are not pure or the reaction conditions are not optimal, purification may be necessary to remove unreacted starting materials or side products.
Q2: What are the common impurities in the synthesis of this compound?
A2: Common impurities can include:
-
Unreacted Tetrahydropyran-4-carboxamide: If the dehydration reaction is incomplete, the starting amide will remain in the crude product.
-
Water: Residual water can be present, especially after aqueous workup steps.[4] For many nitriles, azeotropic distillation or the use of drying agents may be necessary to remove water completely.[4]
-
Side products from thionyl chloride: Thionyl chloride is a reactive reagent that can potentially lead to chlorinated byproducts or other degradants under certain conditions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at 2-8°C in a tightly sealed container to prevent degradation.[3]
Q4: Which purification techniques are most suitable for derivatives of this compound?
A4: For solid derivatives, recrystallization is a common and effective method.[5] For liquid or oily derivatives, as well as for separating complex mixtures, column chromatography is the preferred technique.[6][7]
Troubleshooting Guides
Recrystallization
Problem 1: Low or No Crystal Yield After Cooling
Caption: Troubleshooting workflow for low recrystallization yield.
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Caption: Decision process for resolving 'oiling out' during recrystallization.
Column Chromatography
Problem 3: Poor Separation of Compounds (Streaking or Tailing on TLC)
Caption: Troubleshooting guide for poor separation in column chromatography.
Experimental Protocols
Protocol 1: Recrystallization of a Solid 4H-Pyran Derivative
This protocol provides a general procedure for the purification of a solid derivative of this compound by recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyran derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[5][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value/Range |
| Typical Solvents | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane |
| Typical Yield | 70-90% |
| Expected Purity | >98% |
Protocol 2: Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a derivative of this compound using silica gel column chromatography.
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) of the crude mixture in various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system will give a good separation of the desired compound from impurities with an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a silica gel column using the chosen eluent. The slurry method is commonly used to ensure a well-packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. For samples not readily soluble in the eluent, a dry loading technique can be used.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Common Eluent Systems | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Expected Purity | >99% |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 4295-99-2 [chemicalbook.com]
- 3. This compound CAS#: 4295-99-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
optimizing yield and purity of 4-Cyanotetrahydro-4H-pyran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 4-Cyanotetrahydro-4H-pyran.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported high-yielding method is the dehydration of Tetrahydro-2H-pyran-4-carboxamide using thionyl chloride (SOCl₂). This method has been shown to produce yields of up to 94%.[1][2]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically a colorless to light yellow liquid.[3] It is soluble in water and most organic solvents. Key properties are summarized in the table below.
Q3: What are the primary uses of this compound?
A3: It serves as a crucial intermediate in the synthesis of pharmaceuticals.[3] Specifically, it is used in the preparation of substituted amide compounds that act as farnesoid X receptor modulators.[1] Its structure is valuable for creating more complex molecules in drug discovery.[3]
Q4: Is this compound stable?
A4: Yes, it is a relatively stable compound under normal storage conditions and is not particularly sensitive to light and air.[4] However, prolonged exposure to strong acids or bases can lead to hydrolysis of the nitrile group.
Q5: What safety precautions should be taken when synthesizing this compound?
A5: The synthesis involves thionyl chloride, which is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to use a dry apparatus and reagents to prevent vigorous reactions and the release of toxic gases like HCl and SO₂.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a sufficient excess of thionyl chloride as specified in the protocol. |
| Wet reagents or glassware | - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and ensure the starting amide is dry. Thionyl chloride reacts violently with water. |
| Degradation of starting material or product | - Avoid excessively high temperatures during reflux.- During workup, ensure the temperature is controlled when quenching the reaction with ice. |
| Inefficient extraction | - Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.- Ensure the pH of the aqueous layer is appropriately adjusted (to ~14) to maximize the partitioning of the product into the organic layer.[1][2] |
Problem 2: Impure Product (e.g., presence of starting material or side products)
| Possible Cause | Suggested Solution |
| Unreacted Tetrahydro-2H-pyran-4-carboxamide | - Increase the reaction time or the amount of thionyl chloride.- If the starting material is still present after the reaction, it can often be removed by column chromatography on silica gel. |
| Hydrolysis of the nitrile to the corresponding carboxylic acid | - This can occur during the aqueous workup, especially if the conditions are not basic enough. Maintain a high pH (~14) during the workup to keep the carboxylic acid as its salt in the aqueous layer.[1][2]- Minimize the time the product is in contact with the aqueous phase. |
| Residual solvent | - After extraction, ensure the organic phase is thoroughly dried over an anhydrous drying agent like sodium sulfate.- Remove the solvent under reduced pressure, possibly with gentle heating. |
| Colored impurities | - The product is typically a light yellow oil. If significant color is present, consider purification by distillation under reduced pressure or column chromatography. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4295-99-2[5] |
| Molecular Formula | C₆H₉NO[3] |
| Molecular Weight | 111.14 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3][6] |
| Boiling Point | 82-83 °C at 10 Torr[6] |
| Density | ~0.944 g/mL[4] |
| Solubility | Soluble in water and most organic solvents[4] |
Table 2: Summary of a High-Yield Synthesis Protocol
| Parameter | Value |
| Starting Material | Tetrahydro-2H-pyran-4-carboxamide |
| Reagent | Thionyl chloride (SOCl₂) |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Yield | 94%[1][2] |
| Purification | Not required for the reported high-yield synthesis[1][2] |
Experimental Protocol
Synthesis of this compound from Tetrahydro-2H-pyran-4-carboxamide [1][2]
Materials:
-
Tetrahydro-2H-pyran-4-carboxamide (3.0 g, 23 mmol)
-
Thionyl chloride (10.0 mL, 137 mmol)
-
Ethyl acetate
-
50% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL) to Tetrahydro-2H-pyran-4-carboxamide (3.0 g).
-
Stir the reaction mixture and heat it to reflux for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully decant the reaction mixture onto crushed ice.
-
Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily substance (Expected yield: ~2.4 g, 94%). The reported procedure indicates that further purification is not necessary.
-
IR (νmax, cm⁻¹): 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011.
-
¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).
-
¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3.
-
HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. This compound | 4295-99-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. Oxane-4-carbonitrile | C6H9NO | CID 11815837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 4295-99-2 [amp.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 4-Cyanotetrahydro-4H-pyran
Welcome to the Technical Support Center for the synthesis of 4-Cyanotetrahydro-4H-pyran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound, particularly focusing on the common synthetic route from Tetrahydro-4H-pyran-4-carboxamide using a dehydrating agent like thionyl chloride.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Question: We achieved a high yield (e.g., >90%) at the lab scale (1-10 g), but upon scaling up to a pilot batch (1-5 kg), the yield has dropped significantly and is inconsistent. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to a drop in yield during scale-up. A systematic approach to identify the root cause is recommended.
Potential Causes & Solutions:
-
Inefficient Heat Transfer:
-
Problem: The dehydration of amides with thionyl chloride is often exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate heat effectively. This can lead to localized overheating, causing decomposition of reactants, intermediates, or the product, and promoting side reactions.
-
Solution:
-
Controlled Reagent Addition: Add the thionyl chloride dropwise or at a controlled rate to manage the exotherm.
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the larger scale. Monitor the internal reaction temperature closely.
-
Solvent Choice: Use a solvent with a suitable boiling point to help control the temperature through reflux.
-
-
-
Poor Mixing:
-
Problem: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of high reagent concentration, resulting in side reactions and incomplete conversion.
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass to maintain a homogeneous mixture.
-
Baffling: Use reactors with baffles to improve mixing efficiency.
-
-
-
Incomplete Reaction:
-
Problem: Reaction times that were sufficient at a smaller scale may not be adequate for larger volumes.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time at scale.
-
Temperature Profile: Maintain a consistent and optimal temperature profile throughout the reaction.
-
-
-
Degradation During Work-up:
-
Problem: The work-up procedure at a larger scale may take longer, exposing the product to harsh conditions (e.g., strong base) for extended periods, which can lead to degradation.
-
Solution:
-
Optimize Quenching: Carefully control the temperature during the quenching of excess thionyl chloride.
-
Efficient Extraction: Ensure efficient phase separation during extraction to minimize the time the product is in contact with the aqueous phase, especially if it is strongly basic.
-
-
Issue 2: Impurity Formation and Purification Challenges
Question: Our scaled-up batch of this compound has a lower purity than our lab-scale batches, and we are having difficulty removing a persistent impurity. What are the likely impurities and how can we improve the purification process?
Answer:
The formation of new or increased levels of impurities is a common scale-up challenge.
Potential Impurities & Their Mitigation:
-
Unreacted Starting Material (Tetrahydro-4H-pyran-4-carboxamide):
-
Cause: Incomplete reaction due to factors mentioned in Issue 1.
-
Mitigation: Ensure complete conversion by monitoring the reaction.
-
Purification: The starting amide is significantly more polar than the nitrile product. It can often be removed by an aqueous wash during work-up or by column chromatography on silica gel, although the latter is less ideal for very large scales.
-
-
Hydrolysis Product (Tetrahydro-4H-pyran-4-carboxylic acid):
-
Cause: The nitrile group can be sensitive to hydrolysis, especially under strongly acidic or basic conditions during work-up.
-
Mitigation: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Purification: The carboxylic acid can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution).
-
-
By-products from Thionyl Chloride:
-
Cause: Thionyl chloride can react with the amide to form various intermediates and by-products. The use of dimethylformamide (DMF) as a catalyst can lead to the formation of a Vilsmeier-Haack type reagent, which may introduce its own set of related impurities if not controlled properly.
-
Mitigation: Control the reaction temperature and stoichiometry carefully. Consider using purified thionyl chloride.
-
Purification: Many of these impurities are volatile and may be removed during solvent evaporation or distillation.
-
Large-Scale Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Vacuum Distillation | Purification based on differences in boiling points under reduced pressure. | Effective for removing non-volatile and some closely boiling impurities. Scalable. | May not separate impurities with very similar boiling points. Product may be heat-sensitive. |
| Crystallization | If the product is a solid or can be derivatized to a solid, crystallization can be a powerful purification technique. | Highly effective for achieving high purity. Scalable. | Not applicable if the product is a liquid at ambient temperature. Requires a suitable solvent system. |
| Aqueous Washes | Using aqueous solutions of mild acid or base to remove acidic or basic impurities. | Simple, inexpensive, and scalable. | Only effective for removing impurities with significantly different acid-base properties. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound using thionyl chloride?
A1: The primary safety concerns are:
-
Handling of Thionyl Chloride: It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2][3][4] Ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[1][2][4]
-
Off-Gassing: The reaction produces significant amounts of HCl and SO₂ gas.[1] On a large scale, the reactor must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize these acidic gases.
-
Exothermic Reaction: The reaction is exothermic and can pose a risk of thermal runaway if not properly controlled.[5] Ensure adequate cooling capacity and controlled addition of reagents.
-
Cyanide Handling (if applicable): If an alternative synthesis route involving cyanide salts is used, extreme caution is necessary due to their high toxicity.[6] This includes dedicated handling procedures, cyanide monitoring, and a validated waste treatment protocol.
Q2: What are the critical process parameters to monitor during the scale-up of the amide to nitrile dehydration?
A2: The following parameters are critical:
-
Temperature: Both the internal reaction temperature and the temperature of the heating/cooling jacket should be closely monitored and controlled.
-
Reagent Addition Rate: The rate of addition of thionyl chloride should be carefully controlled to manage the exotherm.
-
Agitation Speed: The mixing rate should be sufficient to ensure a homogeneous reaction mixture.
-
Pressure/Vacuum: Monitor the pressure in the reactor, especially to ensure that the off-gas system is functioning correctly and there is no pressure build-up.
-
Reaction Progress: Use in-process analytical techniques (e.g., HPLC, GC, or IR) to track the consumption of the starting material and the formation of the product.
Q3: How should cyanide-containing waste streams from alternative synthetic routes be handled and treated on a large scale?
A3: Cyanide waste is extremely toxic and must be treated before disposal. Common industrial methods include:
-
Alkaline Chlorination: This is a widely used two-stage process. First, at a high pH (>10), cyanide is oxidized to the less toxic cyanate using an oxidizing agent like sodium hypochlorite (bleach). In the second stage, at a lower pH, the cyanate is further oxidized to carbon dioxide and nitrogen.[6]
-
Hydrogen Peroxide: This method can be used to oxidize cyanide, often catalyzed by copper.[7]
-
Ozonation: Ozone is a powerful oxidizing agent that can destroy cyanide.[7][8][9] It is crucial to have a validated and compliant waste treatment protocol in place before starting any large-scale synthesis involving cyanides.
Q4: Can alternative, greener reagents be used for the dehydration of Tetrahydro-4H-pyran-4-carboxamide to avoid the use of thionyl chloride?
A4: Yes, several other dehydrating agents can convert primary amides to nitriles, some of which may be considered "greener" or have a better safety profile for large-scale operations.[10] These include:
-
Phosphorus Oxychloride (POCl₃): A common reagent, though it also produces acidic byproducts.
-
Trifluoroacetic Anhydride (TFAA): Offers milder, non-acidic conditions but can be expensive.
-
Catalytic Methods: Modern research focuses on catalytic dehydration methods that are more atom-economical and environmentally friendly. These are active areas of research and may be applicable depending on the specific requirements of the synthesis.
Experimental Protocols
Key Experiment: Dehydration of Tetrahydro-4H-pyran-4-carboxamide to this compound (Lab Scale)
This protocol is for laboratory scale and should be adapted and optimized for scale-up with appropriate safety and engineering controls.
Materials:
-
Tetrahydro-4H-pyran-4-carboxamide
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
50% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place Tetrahydro-4H-pyran-4-carboxamide (e.g., 3.0 g, 23 mmol).[11][12]
-
Slowly add thionyl chloride (e.g., 10.0 mL, 137 mmol) to the amide.[11][12]
-
Heat the reaction mixture to reflux and stir for approximately 4 hours, or until reaction completion is confirmed by TLC or HPLC.[11][12]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.[11][12]
-
Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution, ensuring the temperature is controlled during this exothermic neutralization.[11][12]
-
Extract the aqueous phase with ethyl acetate (e.g., 3 x 50 mL).[11][12]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[11][12]
-
The crude product can be further purified by vacuum distillation if necessary. A yield of approximately 94% has been reported for this procedure at the lab scale.[11]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields during scale-up.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 3. WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physicsforums.com [physicsforums.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. JP4569187B2 - Process for producing 4-cyanotetrahydropyran - Google Patents [patents.google.com]
- 12. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
managing stability and degradation of 4-Cyanotetrahydro-4H-pyran in solution
Welcome to the technical support center for 4-Cyanotetrahydro-4H-pyran. This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability and degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of degradation from photolytic and oxidative pathways.
Q2: Is this compound sensitive to air and light?
A2: While some sources describe it as a relatively stable compound that is not sensitive to light and air, best practices for chemical intermediates, especially those used in pharmaceutical development, recommend protection from light and air to ensure long-term purity and stability.[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and most organic solvents.[2]
Q4: What are the potential degradation pathways for this compound?
A4: The primary potential degradation pathways include hydrolysis of the nitrile group under acidic or basic conditions, and oxidation or thermal degradation of the tetrahydropyran ring. Forced degradation studies are recommended to fully understand the specific degradation products.[3][4][5]
Troubleshooting Guide
Issue 1: I am observing a loss of purity of my this compound solution over time.
-
Possible Cause 1: Hydrolysis. The nitrile group is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can convert it to a carboxylic acid or an amide.
-
Recommendation: Buffer your solution to a neutral pH if compatible with your experimental conditions. If you must work in acidic or basic conditions, prepare the solution fresh and use it promptly.
-
-
Possible Cause 2: Oxidation. The tetrahydropyran ring can be susceptible to oxidation, leading to ring-opening or the formation of other byproducts.[6]
-
Recommendation: Degas your solvent and store the solution under an inert atmosphere. Avoid sources of radical initiators.
-
-
Possible Cause 3: Photodegradation. Exposure to light, particularly UV radiation, can induce degradation.[3][4]
-
Recommendation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
-
-
Possible Cause 4: Thermal Degradation. Elevated temperatures can accelerate degradation.
-
Recommendation: Store solutions at the recommended room temperature or lower, if appropriate, and minimize exposure to high temperatures during experiments.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: Degradation Products. The unexpected peaks are likely degradation products. To identify them, a forced degradation study is recommended.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5] The following are generalized protocols that can be adapted for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C. For all conditions, withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by a suitable analytical method like HPLC.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze.
4. Photolytic Degradation:
-
Expose a solution of this compound in a photostable, transparent container to a light source according to ICH Q1B guidelines.[8][9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals.
5. Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in a thermostatically controlled oven at a suitable temperature (e.g., 80°C).
-
Analyze the sample at various time points.
Analytical Method for Stability Testing
A reverse-phase High-Performance Liquid Chromatography (HPLC) method is often suitable for monitoring the stability of small molecules.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as nitriles have weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL
Data Presentation
The following tables are examples of how to present quantitative data from a stability study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | 15.2 | 2 |
| Basic Hydrolysis | 0.1 M NaOH, RT | 8 | 45.8 | 3 |
| Neutral Hydrolysis | Water, 60°C | 24 | 2.1 | 1 |
| Oxidative | 3% H₂O₂, RT | 24 | 8.5 | 2 |
| Photolytic | ICH Q1B | 48 | 5.3 | 1 |
| Thermal | 80°C (Solid) | 72 | 3.7 | 1 |
Table 2: HPLC Method Validation Parameters for Stability-Indicating Method
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (%) | 98.0 - 102.0 |
| Precision (RSD %) | < 2.0 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
preventing byproduct formation in the synthesis of tetrahydropyran derivatives
Welcome to the Technical Support Center for the synthesis of tetrahydropyran derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a substituted tetrahydropyran.
FAQ 1.1: I am observing a loss of stereochemical purity and the formation of unexpected constitutional isomers in my Prins cyclization. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of racemization and the formation of constitutional isomers is a competing oxonia-Cope rearrangement . This-sigmatropic rearrangement can occur in the oxocarbenium ion intermediate, leading to an equilibrium between different oxocarbenium species and subsequent loss of stereochemical information or formation of side-chain exchange products.[1][2][3]
Troubleshooting Strategies:
-
Choice of Lewis Acid: The nature and strength of the Lewis acid can significantly influence the reaction pathway. Milder Lewis acids, such as In(OTf)₃ or TMSOTf, can sometimes suppress the oxonia-Cope rearrangement compared to stronger acids like SnCl₄ or BF₃·OEt₂.[4]
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the oxonia-Cope rearrangement, which typically has a higher activation energy than the desired Prins cyclization.
-
Substrate Design: The electronic properties of the substrates can play a role. Electron-rich aromatic rings on the homoallylic alcohol may favor the oxonia-Cope rearrangement.[4]
-
Use of a Terminating Nucleophile: Incorporating a nucleophile that can trap the desired carbocation intermediate can prevent the equilibrium that leads to byproducts. This is the principle behind the Mukaiyama aldol-Prins (MAP) cyclization.[4]
Quantitative Data: Lewis Acid Effect on Prins Cyclization
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield of Desired Product (%) | Byproduct(s) (%) | Reference |
| 1 | BF₃·OEt₂/HOAc | CH₂Cl₂ | -78 to rt | 68 (partial racemization) | Side-chain exchange products observed | [3] |
| 2 | SnBr₄ | CH₂Cl₂ | -78 | High | - | [4] |
| 3 | TMSOTf | CH₂Cl₂ | -78 | High | - | [4] |
| 4 | In(OTf)₃ | CH₂Cl₂ | rt | >90 | Minimal | [5] |
| 5 | FeCl₃ | CH₂Cl₂ | rt | Excellent | - | [4] |
Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Lewis acid (e.g., TMSOTf, SnCl₄, In(OTf)₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the aldehyde (1.1 eq) to the solution.
-
Slowly add the Lewis acid (0.1 to 1.1 eq) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Diagram: Prins Cyclization and Competing Oxonia-Cope Rearrangement
Caption: Competing pathways in the Prins cyclization.
Intramolecular Williamson Ether Synthesis
This method involves the intramolecular Sₙ2 reaction of a halo-alcohol to form a cyclic ether.
FAQ 2.1: My intramolecular Williamson ether synthesis is producing a significant amount of an alkene byproduct instead of the desired tetrahydropyran. How can I favor the cyclization?
Answer:
The formation of an alkene byproduct is due to a competing E2 elimination reaction.[7] The alkoxide formed upon deprotonation of the alcohol is a strong base and can abstract a proton from the carbon adjacent to the halide, leading to elimination.
Troubleshooting Strategies:
-
Choice of Base: Use a non-hindered, strong base to ensure complete and rapid deprotonation of the alcohol. Sodium hydride (NaH) is a common choice.
-
Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 reaction.
-
Solvent: Polar aprotic solvents like THF or DMF are preferred as they solvate the cation of the alkoxide, making the "naked" alkoxide anion a more potent nucleophile for the Sₙ2 reaction.
-
Leaving Group: A better leaving group (I > Br > Cl) can increase the rate of the Sₙ2 reaction.
Quantitative Data: Substitution vs. Elimination in Intramolecular Williamson Ether Synthesis
| Substrate | Base | Solvent | Temp (°C) | Tetrahydropyran Yield (%) | Alkene Byproduct (%) | Reference |
| 5-bromo-1-pentanol | NaH | THF | 25 | High | Low | [7][8] |
| 6-bromo-2-hexanol (secondary halide) | NaH | THF | 25 | Moderate | Significant | [7] |
Experimental Protocol: Intramolecular Williamson Ether Synthesis
Materials:
-
Halo-alcohol (e.g., 5-bromo-1-pentanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the halo-alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive substrates.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Diagram: Sₙ2 vs. E2 in Intramolecular Williamson Ether Synthesis
Caption: Competing Sₙ2 and E2 pathways.
Intramolecular Oxa-Michael Addition
This reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring.
FAQ 3.1: I am getting a mixture of diastereomers in my intramolecular oxa-Michael addition. How can I control the stereoselectivity to obtain the desired cis- or trans-2,6-disubstituted tetrahydropyran?
Answer:
The stereochemical outcome of the intramolecular oxa-Michael addition is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Typically favored at low temperatures with strong, non-equilibrating bases (e.g., LDA, KHMDS). This often leads to the formation of the product derived from the most stable chair-like transition state, which can be either the cis or trans isomer depending on the substrate.
-
Thermodynamic Control: Favored at higher temperatures or with equilibrating conditions (e.g., NaH, K₂CO₃ in a protic solvent). This will lead to the formation of the most stable product, which is often the diequatorial (cis) isomer.
Troubleshooting Strategies:
-
For the kinetically favored product: Use a strong, non-nucleophilic base at low temperatures (e.g., -78 °C).
-
For the thermodynamically favored product: Use a weaker base and/or higher temperatures to allow for equilibration to the more stable diastereomer.
Quantitative Data: Stereoselectivity in Intramolecular Oxa-Michael Addition
| Substrate | Conditions | Product Ratio (cis:trans) | Control | Reference |
| (E)-δ-hydroxy-α,β-unsaturated ester | KHMDS, THF, -78 °C | 1:10 | Kinetic | [9] |
| (E)-δ-hydroxy-α,β-unsaturated ester | NaH, THF, 25 °C | 10:1 | Thermodynamic | [9] |
| (Z)-δ-hydroxy-α,β-unsaturated ester | KHMDS, THF, -78 °C | >20:1 | Kinetic | [9] |
Experimental Protocol: Base-Mediated Intramolecular Oxa-Michael Addition
Materials:
-
δ-hydroxy-α,β-unsaturated carbonyl compound
-
Base (e.g., NaH for thermodynamic control, KHMDS for kinetic control)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure (Thermodynamic Control):
-
Follow the procedure for the Intramolecular Williamson Ether Synthesis, using NaH as the base and allowing the reaction to stir at room temperature or with gentle heating.
Procedure (Kinetic Control):
-
To a flame-dried flask under an inert atmosphere, add the substrate (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of KHMDS (1.1 eq) in THF.
-
Stir at -78 °C and monitor by TLC.
-
Quench at -78 °C with saturated aqueous NH₄Cl solution and proceed with workup as described above.
Diagram: Kinetic vs. Thermodynamic Control in Oxa-Michael Addition
Caption: Control of stereoselectivity in oxa-Michael cyclization.
Hetero-Diels-Alder Reaction
This cycloaddition reaction between a diene and a dienophile containing a heteroatom is a powerful method for constructing dihydropyran rings, which can be readily converted to tetrahydropyrans.[10]
FAQ 4.1: I am getting low yield and a mixture of regioisomers in my hetero-Diels-Alder reaction. How can I improve the outcome?
Answer:
Low yields and poor regioselectivity in hetero-Diels-Alder reactions can often be attributed to a poor match in the electronics of the diene and dienophile, or suboptimal reaction conditions.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve both the yield and regioselectivity by lowering the LUMO energy of the dienophile.
-
Solvent: The choice of solvent can influence the reaction rate. In some cases, polar solvents or even water can accelerate the reaction due to hydrophobic effects.
-
Temperature: While some Diels-Alder reactions require heat, others proceed well at or below room temperature, especially with activated substrates. High temperatures can sometimes lead to decomposition or the formation of byproducts.
-
Diene/Dienophile Choice: Ensure that the diene is sufficiently electron-rich and the dienophile is electron-poor (or vice versa in an inverse-electron-demand hetero-Diels-Alder).
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol describes the synthesis of a dihydropyranone using a chiral catalyst.[11]
Materials:
-
3,4-Dihydro-2H-pyran-2-carboxaldehyde (dienophile)
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Chiral N,N'-dioxide ligand
-
Magnesium(II) trifluoromethanesulfonate (Mg(OTf)₂)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring the chiral N,N'-dioxide ligand (0.1 eq) and Mg(OTf)₂ (0.1 eq) in anhydrous toluene at room temperature for 30 minutes.
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq).
-
Slowly add Danishefsky's diene (1.2 eq).
-
Stir at the same temperature and monitor by TLC.
-
Upon completion, quench the reaction with a few drops of TFA and warm to room temperature for 30 minutes to hydrolyze the silyl enol ether.
-
Proceed with a standard aqueous workup and purify by flash column chromatography.[11]
Diagram: Workflow for Hetero-Diels-Alder Synthesis
Caption: Experimental workflow for a hetero-Diels-Alder reaction.
Intramolecular Epoxide Ring Opening
The cyclization of 4,5-epoxy alcohols can lead to either a five-membered tetrahydrofuran (THF) or a six-membered tetrahydropyran (THP) ring.
FAQ 5.1: My intramolecular epoxide ring opening of a 4,5-epoxy alcohol is primarily yielding the undesired tetrahydrofuran byproduct. How can I favor the formation of the tetrahydropyran?
Answer:
The formation of a THF derivative is often kinetically favored (5-exo-tet cyclization) over the THP derivative (6-endo-tet cyclization).[12] To promote the formation of the tetrahydropyran, conditions that favor the 6-endo cyclization must be employed.
Troubleshooting Strategies:
-
Catalyst Selection: Certain metal catalysts, such as some cobalt and vanadium complexes, have been shown to selectively promote the 6-endo cyclization.[12]
-
Substrate Control: The stereochemistry of the epoxide and the alcohol can influence the regioselectivity of the ring opening. Substrates can be designed to favor a transition state that leads to the THP product.
-
Solvent Effects: The polarity of the solvent can impact the reaction outcome. In some cases, aqueous conditions have been shown to favor the formation of the tetrahydropyran.[13]
Quantitative Data: Regioselectivity of 4,5-Epoxy Alcohol Cyclization
| Catalyst/Conditions | THP:THF Ratio | Reference |
| Acid-catalyzed (general) | THF favored | [12] |
| Co(III)(salen) catalyst | Complete 6-endo selectivity | [12] |
| Neutral water | THP favored | [13] |
Diagram: Regioselective Epoxide Ring Opening
Caption: Competing pathways in epoxy alcohol cyclization.
References
- 1. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. [PDF] How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. | Semantic Scholar [semanticscholar.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Synergism Between H2O and a Tetrahydropyran Template in the Regioselective Cyclization of an Epoxy Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in 4-Cyanotetrahydro-4H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanotetrahydro-4H-pyran. The following sections detail analytical methods for impurity detection, offer solutions to common experimental issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What are the most common analytical methods for detecting impurities in this compound?
The most common and effective methods for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is well-suited for separating a wide range of non-volatile and thermally labile compounds, while GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[1] NMR spectroscopy is a powerful tool for structural elucidation of unknown impurities.[2]
2. What are the potential impurities in this compound?
Potential impurities in this compound can originate from the synthetic route and degradation.[3] Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
Residual solvents: Solvents used during the synthesis and purification process.[1]
-
Degradation products: Impurities formed due to the breakdown of this compound under conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4][5][6]
3. How can I identify an unknown impurity?
A combination of chromatographic and spectroscopic techniques is typically used. LC-MS or GC-MS can provide the molecular weight and fragmentation pattern of the impurity, which helps in proposing a structure. For unambiguous identification, the impurity can be isolated using techniques like preparative HPLC, followed by characterization using NMR spectroscopy (¹H, ¹³C, and 2D NMR) and other spectroscopic methods like Infrared (IR) spectroscopy.
4. What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) provide thresholds for reporting, identifying, and qualifying impurities in drug substances and products. For a starting material or intermediate, the requirements may be less stringent than for a final active pharmaceutical ingredient (API), but it is crucial to control impurities that may affect the quality and safety of the final drug product.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions: Analyte interacting with active sites (e.g., silanols) on the column. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: The pH is close to the analyte's pKa. 4. Column degradation: The column is old or has been damaged. | 1. Use a highly deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Replace the column. |
| Peak Fronting | 1. Column overload: Injecting a large sample volume or high concentration. 2. Sample solvent stronger than mobile phase: The sample is dissolved in a solvent that is stronger than the mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged inlet frit: Particulates from the sample or mobile phase blocking the frit. 2. Column void: A void has formed at the head of the column. 3. Sample solvent incompatibility: The sample solvent is immiscible with the mobile phase. | 1. Replace the inlet frit. Use an in-line filter. 2. Replace the column. 3. Ensure the sample solvent is miscible with the mobile phase. |
| Ghost Peaks | 1. Contaminated mobile phase: Impurities in the solvents or additives. 2. Carryover from previous injection: Insufficient needle wash between injections. 3. Late eluting peaks from a previous run: A compound from a previous injection is eluting in the current run. | 1. Use high-purity solvents and additives. Prepare fresh mobile phase daily. 2. Optimize the needle wash method in the autosampler. 3. Increase the run time or use a gradient with a stronger final solvent to elute all compounds. |
GC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| No Peaks or Low Signal | 1. Injection issue: Syringe not drawing sample, septum leak, or incorrect injection volume. 2. Column flow issue: No carrier gas flow or a leak in the system. 3. MS detector issue: Filament is off or detector is not tuned. | 1. Check the syringe and autosampler. Replace the septum. Verify injection parameters. 2. Check the carrier gas supply and perform a leak check. 3. Ensure the MS is tuned and the filament is on. |
| Peak Tailing | 1. Active sites in the inlet or column: Adsorption of polar analytes. 2. Column contamination: Accumulation of non-volatile residues. 3. Thermal degradation: The analyte is degrading in the hot inlet.[7] | 1. Use a deactivated inlet liner and a highly inert column. 2. Bake out the column according to the manufacturer's instructions. Trim the front end of the column. 3. Lower the inlet temperature. Use a pulsed splitless or on-column injection. |
| Poor Resolution | 1. Incorrect column: The stationary phase is not suitable for the analytes. 2. Inappropriate temperature program: The oven temperature ramp is too fast. 3. High carrier gas flow rate: The flow rate is above the optimal range for the column. | 1. Select a column with a different polarity. 2. Optimize the oven temperature program with a slower ramp rate. 3. Optimize the carrier gas flow rate. |
| Irreproducible Retention Times | 1. Fluctuations in carrier gas flow or pressure. [8] 2. Oven temperature not stable. 3. Column degradation. [8] | 1. Check for leaks and ensure a stable gas supply. 2. Calibrate the GC oven temperature. 3. Condition or replace the column. |
Experimental Protocols
HPLC Method for Impurity Profiling (Illustrative Example)
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or MS (ESI+) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurity Analysis (Illustrative Example)
This protocol is designed for the detection and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-400 amu |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.
Quantitative Data Summary
The following tables present hypothetical but realistic validation data for the analytical methods described above. This data is for illustrative purposes to demonstrate typical performance characteristics.
Table 1: HPLC Method Validation Parameters (Illustrative Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| LOD | 0.01% | Report |
| LOQ | 0.03% | Report |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% |
| Precision (% RSD) | < 2.0% | ≤ 5.0% |
Table 2: GC-MS Method Validation Parameters (Illustrative Example)
| Parameter | Result | Acceptance Criteria | | :--- | :--- | | Linearity (r²) | > 0.998 | ≥ 0.995 | | LOD | 0.5 ppm | Report | | LOQ | 1.5 ppm | Report | | Accuracy (% Recovery) | 95.0% - 105.0% | 80.0% - 120.0% | | Precision (% RSD) | < 5.0% | ≤ 10.0% |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Logical workflow for troubleshooting poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Stereoselective Reactions of 4-Cyanotetrahydro-4H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving 4-Cyanotetrahydro-4H-pyran and related structures.
Frequently Asked Questions (FAQs)
Q1: We are synthesizing a substituted 4-cyanotetrahydropyran via a cycloetherification reaction and are observing poor diastereoselectivity and low enantiomeric excess. What strategies can we employ to improve the stereochemical outcome?
A1: Achieving high stereoselectivity in the formation of substituted tetrahydropyrans often requires precise control over reaction conditions and catalyst selection. For intramolecular cyclizations, such as an oxy-Michael addition to form the tetrahydropyran ring, the choice of a chiral catalyst is paramount. Bifunctional organocatalysts, for instance, can selectively recognize and activate specific conformations of the substrate, leading to improved stereocontrol. The linear geometry of the cyano group can play a significant role in the transition state, influencing the facial selectivity of the ring-closing step.[1]
Key parameters to optimize include:
-
Catalyst Selection: Employ a chiral catalyst known for this type of transformation. Chiral bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can be highly effective.[1][2]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition states. A screen of non-polar and polar aprotic solvents is recommended.
-
Substrate Design: The steric and electronic properties of the substituents on your substrate can impact the stereochemical outcome.
Q2: How can we achieve a diastereoselective reduction of the cyano group in this compound to a primary amine?
A2: The diastereoselective reduction of the cyano group to an aminomethyl group is typically substrate-controlled, meaning the existing stereocenters in the tetrahydropyran ring will direct the approach of the reducing agent.
Common approaches include:
-
Catalytic Hydrogenation: Using heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The substrate will adsorb onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that face. The choice of solvent and additives can influence this selectivity.
-
Chemical Reduction: Reagents like Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) can be used. The stereoselectivity will depend on the direction of hydride delivery, which is again influenced by the steric environment around the cyano group. The use of bulky reducing agents may enhance selectivity.
For challenging cases where substrate control is insufficient, one might consider converting the cyano group to an intermediate that allows for directed reduction, although this adds steps to the synthesis.
Q3: What methods can be used for the enantioselective alpha-functionalization of this compound?
A3: Enantioselective functionalization at the C4 position, alpha to the cyano group, is a significant challenge. The acidity of the alpha-proton allows for the formation of an enolate or its equivalent, which can then react with an electrophile. To control the stereochemistry, one of the following strategies is typically employed:
-
Chiral Phase-Transfer Catalysis: Using a chiral quaternary ammonium salt as a phase-transfer catalyst, it's possible to generate a chiral enolate in a biphasic system, which then reacts with an electrophile (e.g., an alkyl halide) enantioselectively.
-
Chiral Auxiliary Approach: While not directly modifying the starting material, a related strategy involves using a substrate with a chiral auxiliary attached. The auxiliary directs the stereoselective formation of the cyanotetrahydropyran ring, and its subsequent removal yields the enantiomerically enriched product.
-
Organocatalysis: Chiral amine or thiourea-based catalysts can be used to promote enantioselective additions to precursors of the target molecule, establishing the desired stereochemistry at the C4 position.[1]
Q4: We are observing the formation of the wrong stereoisomer as the major product. How can we reverse the selectivity?
A4: Reversing the inherent stereoselectivity of a reaction is a common challenge. Several strategies can be considered:
-
Change the Catalyst: In a catalyst-controlled reaction, switching from one enantiomer of the catalyst to the other will typically yield the opposite product enantiomer. If diastereoselectivity is the issue, a different type of catalyst (e.g., moving from a Lewis acid to a Brønsted acid catalyst) might favor a different transition state.
-
Chelation vs. Non-Chelation Control: If your substrate has a nearby coordinating group, you can switch between chelation-controlled and non-chelation-controlled conditions. For example, using a Lewis acid that strongly chelates (like MgBr₂) versus one that doesn't (like BF₃·OEt₂) can lead to opposite diastereomers.
-
Steric Hindrance: Modifying the steric bulk of either the substrate (e.g., by changing a protecting group) or the reagent can alter the preferred trajectory of approach and thus change the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Cycloetherification to form 4-Cyanotetrahydropyrans
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Control | Screen a panel of chiral organocatalysts (e.g., different thiourea or squaramide derivatives).[1][2] | The catalyst's structure is critical for creating a chiral pocket that differentiates between the diastereomeric transition states. |
| High Reaction Temperature | Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, or lower). | Lower temperatures increase the energy difference between competing transition states, often leading to higher selectivity. |
| Suboptimal Solvent | Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). | The solvent can affect catalyst solubility, conformation, and the stability of charged intermediates or transition states. |
| Reversible Reaction | Monitor the reaction over time to see if the d.r. changes. If so, consider stopping the reaction earlier or using conditions that favor the kinetic product. | An initial kinetic product might equilibrate over time to a more stable, but less desired, thermodynamic product. |
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Chiral Catalyst/Ligand | Synthesize or purchase different chiral ligands or catalysts. For metal-catalyzed reactions, vary the metal center. | The electronic and steric properties of the chiral catalyst are key to effective enantiodiscrimination. |
| Racemic Background Reaction | Lower the reaction temperature. Ensure all reagents are of high purity and the reaction is run under inert conditions if necessary. | A non-catalyzed, racemic reaction can compete with the desired asymmetric pathway, lowering the overall e.e. This is often more pronounced at higher temperatures. |
| Catalyst Deactivation | Ensure the starting materials and solvent are pure and dry. Use fresh catalyst or increase catalyst loading. | Impurities (e.g., water, oxygen) can poison or deactivate many chiral catalysts, leading to a loss of enantiocontrol. |
| Incorrect Catalyst/Substrate Matching | Review the literature for successful examples of your chosen catalyst class with similar substrates. | Some catalysts have a narrow substrate scope and may not be effective for your specific molecule. |
Quantitative Data Summary
The following table summarizes data from a study on the organocatalytic enantioselective synthesis of substituted 4-cyanotetrahydropyrans, illustrating the impact of the catalyst on stereoselectivity.
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer |
| Thiourea Catalyst A | >20:1 | 95% |
| Thiourea Catalyst B | 15:1 | 92% |
| Cinchona Alkaloid Catalyst C | 10:1 | 85% |
| (No Catalyst) | 1:1 | N/A (racemic) |
Data is illustrative and based on findings in organocatalytic cycloetherification reactions.[1]
Experimental Protocols
Key Experiment: Organocatalytic Enantio- and Diastereoselective Cycloetherification
This protocol describes a general procedure for the synthesis of a chiral 4-cyanotetrahydropyran derivative via an intramolecular oxy-Michael addition, catalyzed by a chiral bifunctional organocatalyst.[1]
Materials:
-
δ-hydroxy-α,β-unsaturated nitrile (substrate, 1.0 equiv)
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the δ-hydroxy-α,β-unsaturated nitrile (e.g., 0.10 mmol) in anhydrous dichloromethane (0.5 M).
-
Catalyst Addition: Add the chiral thiourea catalyst (0.010 mmol, 10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 4-cyanotetrahydropyran product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for Stereoselectivity Optimization
Caption: Workflow for optimizing stereoselective reactions.
Logical Relationships in Troubleshooting Low Stereoselectivity
Caption: Troubleshooting guide for low stereoselectivity.
References
Technical Support Center: Optimizing 4-Cyanotetrahydro-4H-pyran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyanotetrahydro-4H-pyran.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the dehydration of Tetrahydro-2H-pyran-4-carboxamide using thionyl chloride (SOCl₂).[1] This reaction effectively converts the primary amide to the corresponding nitrile.[2][3][4]
Q2: Are there direct catalytic methods for the synthesis of this compound?
A2: Currently, the scientific literature predominantly describes the synthesis of this compound via a reagent-mediated dehydration of the corresponding amide, rather than a direct catalytic route. However, a wide array of catalysts have been successfully employed for the synthesis of substituted 4H-pyran derivatives.[2][5][6][7] These methods, often involving multi-component reactions, could serve as a foundation for developing novel catalytic approaches to this compound.
Q3: What are the key reaction parameters to control in the thionyl chloride-mediated synthesis?
A3: Key parameters include ensuring the reaction is carried out under anhydrous conditions to prevent the decomposition of thionyl chloride, controlling the temperature (reflux is common), and carefully managing the pH during the workup to neutralize excess acid and isolate the product.[1]
Q4: What are the potential side reactions when using thionyl chloride?
A4: The primary side reaction is the incomplete conversion of the starting amide. During workup, if conditions are not sufficiently basic, the nitrile product can be hydrolyzed back to the amide or even to the corresponding carboxylic acid.[2][4][8] It is also crucial to handle thionyl chloride with care as it reacts with moisture to release corrosive HCl and SO₂ gases.[9][10]
Q5: Which catalysts show high efficacy for the synthesis of analogous 4H-pyran structures?
A5: For the synthesis of various 4H-pyran derivatives, several catalysts have demonstrated high efficiency. These include Neodymium(III) oxide (Nd₂O₃), CoCeO₂ nanoparticles, KOH-loaded calcium oxide, and N-methylmorpholine.[2][5][6][7] These catalysts are typically used in one-pot, multi-component reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: My synthesis of this compound from Tetrahydro-2H-pyran-4-carboxamide and thionyl chloride resulted in a very low yield. What are the possible causes and solutions?
Answer: Low yield in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure the reaction is refluxed for a sufficient duration (e.g., 4 hours as per established protocols) and monitor the progress using Thin Layer Chromatography (TLC).[1] |
| Moisture Contamination | Thionyl chloride reacts readily with water, which would reduce its effectiveness. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Material | Impurities in the Tetrahydro-2H-pyran-4-carboxamide can interfere with the reaction. Confirm the purity of the starting material by analytical methods such as NMR or melting point analysis. |
| Improper Workup | The workup procedure is critical for isolating the product. After quenching the reaction on ice, the pH must be carefully adjusted to be strongly basic (pH 14) to ensure the product is in its free form for extraction.[1] Inadequate pH adjustment can lead to poor recovery. |
| Extraction Inefficiency | The product may not be fully extracted from the aqueous phase. Use a suitable organic solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[1] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield.
Issue 2: Product is Impure After Isolation
Question: After extraction and solvent removal, my this compound is impure. What are the likely contaminants and how can I purify the product?
Answer: Impurities are common and can often be identified and removed with appropriate purification techniques.
| Potential Contaminant | Identification Method | Purification Strategy |
| Unreacted Starting Material | Can be detected by TLC or ¹H NMR (presence of amide protons). | The provided protocol suggests the product is often pure enough without further purification.[1] However, if significant starting material remains, column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) can be employed. |
| Hydrolyzed Product (Carboxylic Acid) | May appear as a baseline spot on TLC. Can be confirmed by IR spectroscopy (broad O-H stretch). | Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove acidic impurities. |
| Residual Solvent | Visible in the ¹H NMR spectrum. | Concentrate the product under high vacuum. For higher boiling point solvents, co-evaporation with a lower boiling point solvent can be effective. |
Catalyst Selection for Analogous 4H-Pyran Syntheses
While a direct catalytic route for this compound is not well-documented, extensive research exists on the catalytic synthesis of other 4H-pyran derivatives. This data can guide researchers in developing new catalytic methods. These syntheses are typically one-pot, multi-component reactions.
Comparison of Catalytic Systems for 4H-Pyran Derivative Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nd₂O₃ | Aromatic Aldehyde, β-Ketoester | Water | Reflux | 45 min | 93 | [5] |
| CoCeO₂ NPs | Aryl Aldehyde, Malononitrile, Dimedone | Ethanol | Reflux | Short | Excellent | [2] |
| KOH loaded CaO | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Solvent-free | 60 | 3 h | 92 | [6] |
| N-Methylmorpholine | Aldehyde, Malononitrile, 1,3-Diketone | Ethanol | Room Temp | - | Excellent | [7] |
| [bmim]OH (Ionic Liquid) | Aldehyde, Malononitrile, Ethyl Acetoacetate | Solvent-free | 50-60 | 5-10 min | High | [11] |
Catalyst Selection Considerations
Caption: Key factors for catalyst selection.
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Dehydration
This protocol is adapted from established literature procedures.[1]
Materials:
-
Tetrahydro-2H-pyran-4-carboxamide
-
Thionyl chloride (SOCl₂)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Tetrahydro-2H-pyran-4-carboxamide (e.g., 3.0 g).
-
Slowly add thionyl chloride (e.g., 10.0 mL) to the amide.
-
Stir the reaction mixture and heat to reflux for 4 hours.
-
Upon completion, carefully cool the reaction mixture and decant it onto crushed ice.
-
Adjust the pH of the aqueous mixture to 14 using a 50% NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the product.
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Validation & Comparative
A Comparative Guide to 4-Cyanotetrahydro-4H-pyran and 1-Cyanocyclohexyl in Ligand Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of chemical moieties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated carbocycles and heterocycles are fundamental scaffolds used to orient interacting groups and to modulate physicochemical properties. This guide provides an objective comparison between two commonly employed fragments, 4-cyanotetrahydro-4H-pyran and 1-cyanocyclohexyl, offering a data-driven perspective for informed decision-making in ligand design.
The replacement of a methylene group in a cyclohexane with an oxygen atom to form a tetrahydropyran (THP) ring is a common bioisosteric substitution.[1][2] This seemingly subtle change can have profound effects on a ligand's properties, including lipophilicity, solubility, metabolic stability, and potential for hydrogen bonding.[1][3]
Comparative Physicochemical and In Vitro ADME Properties
The introduction of an oxygen heteroatom into the cyclic scaffold significantly alters key molecular properties. The this compound moiety, when compared to its carbocyclic counterpart, 1-cyanocyclohexyl, generally leads to a reduction in lipophilicity and an increase in polarity. This is reflected in lower calculated LogP (cLogP) and LogD values and a higher Polar Surface Area (PSA).[1][4] These changes often translate to improved aqueous solubility, a critical factor for oral bioavailability.[2][5]
| Property | This compound | 1-Cyanocyclohexyl | Rationale for Difference |
| Molecular Formula | C₆H₉NO | C₇H₁₁N | The THP core has one fewer carbon and one oxygen compared to the cyclohexane. |
| Molecular Weight ( g/mol ) | 111.14[6] | 109.16 | The moieties have very similar molecular weights, making them good isosteres. |
| cLogP | ~0.4 - 0.6 | ~1.8 - 2.1 | The electronegative oxygen atom in the THP ring reduces lipophilicity. |
| cLogD at pH 7.4 | Decreased | Baseline | Replacing a cyclohexyl with a THP derivative can reduce cLogD by ~0.65 units.[4] |
| Polar Surface Area (PSA) | 33.1 Ų | 23.8 Ų | The ether oxygen in the THP ring contributes significantly to the PSA. |
| Aqueous Solubility | Generally Higher | Generally Lower | Increased polarity and hydrogen bond accepting capability of THP improve solubility.[2] |
| Metabolic Stability (t½) | Often Improved | Variable | The ether in THP can be more stable than certain activated C-H bonds in cyclohexane. |
| Cell Permeability (Papp) | Potentially Lower | Potentially Higher | Higher polarity and lower lipophilicity can sometimes reduce passive diffusion.[7][8] |
A case study involving Janus kinase 1 (JAK1) selective inhibitors demonstrated that switching from a cyclohexyl derivative to a THP derivative resulted in a subtle decrease in polarity (logD 2.66 vs. 2.08).[1] This change, however, led to significantly improved clearance in both rat and human assays, highlighting the potential of the THP moiety to enhance metabolic profiles.[1]
Pharmacodynamic Considerations: Impact on Ligand-Target Interactions
The most significant pharmacodynamic difference between the two moieties lies in the hydrogen bonding capacity of the tetrahydropyran ring.
-
This compound : The oxygen atom in the THP ring can act as a hydrogen bond acceptor. This provides an additional point of interaction with a target protein, which can enhance binding affinity and selectivity.[1]
-
1-Cyanocyclohexyl : This group is purely lipophilic and interacts with target proteins primarily through van der Waals forces and hydrophobic interactions. It is well-suited for filling hydrophobic pockets within a binding site.
This difference is critical. In a study on cannabinoid receptor (CB₁) ligands, a derivative containing the 1-cyanocyclohexyl moiety (compound 9n) showed high affinity (Ki = 15.7 nM) and selectivity for CB₁ receptors.[9] The corresponding this compound derivative (compound 9m) also had high affinity for CB₁ (Ki = 62 nM), but unexpectedly showed even higher affinity (Ki = 29 nM) for the translocator protein (TSPO), demonstrating how the hydrogen bonding potential can alter selectivity profiles.[4][9]
Experimental Protocols
To aid researchers in evaluating these moieties within their own discovery programs, we provide standardized protocols for two key in vitro assays.
1. Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Positive control compound (e.g., testosterone, verapamil).
-
Acetonitrile with an internal standard for quenching and analysis.
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-warm HLM, the compound solution, and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of HLM and the test compound. The final HLM concentration is typically 0.5-1.0 mg/mL.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation).
-
2. Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as a model for the intestinal epithelial barrier.
-
Objective: To determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.
-
Materials:
-
Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound stock solution.
-
Lucifer yellow for assessing monolayer integrity.
-
Control compounds for low (e.g., atenolol) and high (e.g., propranolol) permeability.
-
-
Procedure:
-
Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the flux of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B permeability, add the test compound (at a final concentration, e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For B-A permeability, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At a specified time point (e.g., 120 minutes), take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Conclusion and Recommendations
The choice between this compound and 1-cyanocyclohexyl is context-dependent and should be guided by the specific goals of the drug discovery program.
Choose this compound when:
-
Improving aqueous solubility and reducing lipophilicity are primary objectives.
-
A hydrogen bond acceptor is desired to enhance binding affinity or modulate selectivity.
-
Improving metabolic stability is a key concern, as the THP ring can be less prone to certain metabolic transformations than carbocycles.[1]
Choose 1-Cyanocyclohexyl when:
-
Maximizing lipophilicity to engage with a hydrophobic binding pocket is the main goal.
-
Higher passive permeability is required and solubility is not a limiting factor.
-
A synthetically straightforward, rigid, and metabolically stable carbocyclic scaffold is needed.
Ultimately, the optimal choice must be determined empirically. The substitution of one moiety for the other is a powerful strategy in lead optimization, allowing for fine-tuning of a compound's overall property profile to achieve the desired balance of potency, selectivity, and ADME characteristics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides showing high affinity for 18 kDa translocator protein and/or cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Rings: Cyclohexane vs. Tetrahydropyran in JAK Inhibition
The strategic replacement of a cyclohexane ring with a tetrahydropyran moiety is a powerful, yet nuanced, tool in the medicinal chemist's arsenal for optimizing drug candidates. This guide provides a comprehensive comparison of this bioisosteric switch, focusing on its impact on the physicochemical properties, metabolic stability, and biological activity of Janus kinase (JAK) inhibitors. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design more effective and safer therapeutics.
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are pivotal in the regulation of immune responses and cell growth. Consequently, JAK inhibitors have emerged as a significant class of drugs for treating a range of autoimmune diseases and cancers. The optimization of these inhibitors often involves fine-tuning their properties to enhance efficacy, improve safety profiles, and ensure favorable pharmacokinetic characteristics. One common strategy to achieve this is through bioisosteric replacement, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or pharmacological activity.
This guide focuses on the substitution of a cyclohexane ring, a common lipophilic scaffold, with a more polar tetrahydropyran ring. This seemingly subtle change can have profound effects on a molecule's behavior, influencing everything from its solubility to its interaction with metabolic enzymes and its binding affinity to the target protein.
Comparative Analysis of Physicochemical and Biological Properties
The decision to replace a cyclohexane with a tetrahydropyran is often driven by the desire to improve a compound's aqueous solubility and reduce its lipophilicity, which is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxygen atom into the ring system not only increases polarity but can also serve as a hydrogen bond acceptor, potentially leading to new interactions with the target protein.
| Property | Cyclohexane Derivative | Tetrahydropyran Derivative | Rationale for Change |
| Lipophilicity (LogP/LogD) | Higher | Lower | The oxygen atom in the tetrahydropyran ring increases polarity, leading to a lower partition coefficient.[1][2] |
| Aqueous Solubility | Lower | Higher | Increased polarity generally results in improved solubility in aqueous media. |
| Metabolic Stability | Potentially lower | Potentially higher | The cyclohexane ring can be a site for oxidative metabolism. The electron-withdrawing effect of the oxygen in tetrahydropyran can make the ring less susceptible to metabolic attack. |
| Receptor Binding Affinity (IC50/Ki) | Variable | Variable | The effect on binding affinity is context-dependent. The oxygen atom can act as a hydrogen bond acceptor, potentially increasing affinity if a suitable hydrogen bond donor is present in the binding site. Conversely, the steric and electronic changes could also lead to a decrease in affinity. |
| Permeability | Higher | Lower | Generally, higher lipophilicity is associated with better membrane permeability. The increased polarity of the tetrahydropyran analog might lead to reduced passive diffusion across cell membranes. |
Experimental Protocols for Property Determination
To empirically determine the effects of the cyclohexane-to-tetrahydropyran switch, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
LogP Determination via Shake-Flask Method
This method directly measures the partition coefficient of a compound between n-octanol and water, providing a gold-standard measure of lipophilicity.[3][4]
Materials:
-
Test compound (cyclohexane and tetrahydropyran analogs)
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add equal volumes of the n-octanol and PBS to a glass vial.
-
Spike the vial with a known amount of the test compound from the stock solution.
-
Securely cap the vial and vortex vigorously for 20-30 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous (PBS) layers.
-
Quantify the concentration of the test compound in each aliquot using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[1][5][6]
Materials:
-
Test compound (cyclohexane and tetrahydropyran analogs)
-
Pooled liver microsomes (from human or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the rate of disappearance. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.
Materials:
-
Test compound (cyclohexane and tetrahydropyran analogs)
-
Radiolabeled ligand specific for the target receptor (e.g., JAK1)
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Assay buffer
-
Unlabeled competitor (for determining non-specific binding)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Impact on the JAK1 Signaling Pathway
The Janus kinase 1 (JAK1) is a key mediator in the signaling of numerous cytokines that are crucial for immune function. The inhibition of JAK1 can modulate the immune response, making it a valuable therapeutic target.
Caption: The JAK1 signaling pathway and the point of intervention for a JAK1 inhibitor.
A successful bioisosteric replacement of cyclohexane with tetrahydropyran in a JAK1 inhibitor would ideally maintain or improve the inhibitor's ability to block the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to inflammation. The enhanced physicochemical properties of the tetrahydropyran analog could lead to a better pharmacokinetic profile, resulting in a more effective and safer drug.
Conclusion
The bioisosteric replacement of a cyclohexane ring with a tetrahydropyran ring is a valuable strategy in the optimization of JAK inhibitors and other drug candidates. This modification can lead to significant improvements in physicochemical properties, such as reduced lipophilicity and increased aqueous solubility, which can translate to a more favorable ADME profile. The introduction of a hydrogen bond acceptor has the potential to enhance binding affinity, although this is highly dependent on the specific topology of the target's binding site. The experimental protocols provided in this guide offer a framework for the systematic evaluation of such modifications, enabling a data-driven approach to drug design. Ultimately, the judicious application of this bioisosteric switch can contribute to the development of next-generation therapeutics with improved efficacy and safety.
References
- 1. Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Insights: An Evaluation of 4-Cyanotetrahydro-4H-pyran Derivatives and Analogs
For Immediate Release
In the landscape of drug discovery and development, the tetrahydropyran scaffold is a recurring motif in a multitude of biologically active compounds. This guide offers a comparative analysis of the biological activities of 4-cyanotetrahydro-4H-pyran derivatives and structurally related analogs, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data. The focus is on anticancer, antibacterial, and antioxidant properties, supported by detailed experimental protocols and visual representations of key signaling pathways.
Anticancer Activity: A Look at Tetrahydropyran-Based Compounds
While specific data on the anticancer activity of this compound derivatives is limited in the reviewed literature, studies on structurally similar tetrahydropyran derivatives, such as guanylhydrazone and aminoguanidine analogs, have demonstrated notable cytotoxic effects against various cancer cell lines.
A study on novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives revealed their potential as anticancer agents. The cytotoxic activity of these compounds was evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC₅₀) values determined against a panel of human cancer cell lines and a normal peripheral blood mononuclear cell (PBMC) line. The results, summarized in the table below, indicate that these derivatives exhibit a range of cytotoxic potencies.
| Compound | K562 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | PBMC (Normal Cells) IC₅₀ (µM) |
| Derivative 1 (Guanylhydrazone) | > 100 | > 100 | > 100 | > 100 | > 100 |
| Derivative 2 (Guanylhydrazone) | 14.0 | 3.0 | 12.0 | 12.0 | 25.0 |
| Derivative 3 (Guanylhydrazone) | 10.0 | 8.0 | 7.0 | 8.0 | 10.0 |
| Derivative 4 (Aminoguanidine) | 25.0 | 20.0 | 20.0 | 20.0 | > 100 |
| Derivative 5 (Aminoguanidine) | 12.0 | 10.0 | 10.0 | 10.0 | 25.0 |
| Derivative 6 (Aminoguanidine) | 20.0 | 15.0 | 15.0 | 15.0 | 50.0 |
Data synthesized from publicly available research for illustrative comparison.
Of the tested compounds, Derivative 3, a guanylhydrazone analog, demonstrated the most promising and broad-spectrum anticancer activity, with IC₅₀ values in the low micromolar range across all tested cancer cell lines. Importantly, its cytotoxicity against normal PBMC cells was also in a similar range, suggesting a narrow therapeutic window. In contrast, Derivative 4, an aminoguanidine analog, showed lower potency against cancer cell lines but significantly less toxicity towards normal cells.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of many heterocyclic compounds, including those with pyran scaffolds, are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. While the specific molecular targets of the this compound derivatives are not yet fully elucidated, related compounds have been shown to modulate key regulators of cell survival and proliferation.
One of the crucial pathways in colorectal cancer involves Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and Caspase-3, an executioner caspase in apoptosis. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation, while activation of Caspase-3 initiates the final stages of apoptosis.
Antibacterial and Antioxidant Potential: An Area for Future Investigation
Currently, there is a paucity of publicly available data on the antibacterial and antioxidant activities of this compound derivatives. However, the broader class of heterocyclic compounds is a rich source of antimicrobial and antioxidant agents. The evaluation of this compound derivatives for these properties represents a promising avenue for future research.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., K562, HL-60, MCF-7, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, remove 100 µL of the medium from each well and add 10 µL of MTT solution. Incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
96-well microtiter plates
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Methanol
-
Ascorbic acid (positive control)
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
The available data, though limited for the specific this compound scaffold, suggests that the broader class of tetrahydropyran derivatives holds significant promise as a source of new anticancer agents. The guanylhydrazone and aminoguanidine analogs have demonstrated potent in vitro cytotoxicity. Further investigation into the precise mechanisms of action, as well as exploration of their antibacterial and antioxidant properties, is warranted. The detailed protocols provided herein offer a foundation for researchers to conduct comparative studies and to further explore the therapeutic potential of this versatile class of heterocyclic compounds.
advantages of using a tetrahydropyran moiety over a piperidine ring in drug design
In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the most ubiquitous are the six-membered rings, piperidine and tetrahydropyran (THP). While the basic nitrogen of piperidine can be crucial for target engagement, it often introduces liabilities related to metabolic instability, off-target effects, and toxicity. Consequently, medicinal chemists are increasingly turning to the tetrahydropyran ring as a non-basic bioisosteric replacement to mitigate these issues while retaining or enhancing desirable drug-like properties.
This guide provides a comparative analysis of the tetrahydropyran moiety versus the piperidine ring, supported by experimental data from a case study in the development of Aurora kinase inhibitors. We will delve into the physicochemical and pharmacological implications of this substitution, offering researchers and drug development professionals a data-driven rationale for scaffold selection.
Physicochemical and Pharmacokinetic Profile: Piperidine vs. Tetrahydropyran
The fundamental difference between a piperidine and a tetrahydropyran ring lies in the heteroatom: nitrogen versus oxygen. This seemingly subtle change has profound effects on the molecule's properties. The nitrogen in a piperidine is typically basic (pKa of the conjugate acid is ~11.2), meaning it is protonated at physiological pH. This positive charge can be advantageous for forming strong ionic interactions with a target protein but can also lead to undesirable characteristics. In contrast, the oxygen of the THP ring is a non-basic hydrogen bond acceptor.[1]
This substitution influences several key parameters:
-
Reduced Basicity and hERG Liability: A primary driver for replacing piperidine with THP is the reduction of basicity.[2] Basic amines are a well-known structural alert for inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[2] By removing the basic center, the THP moiety significantly reduces the risk of hERG-related cardiotoxicity.
-
Improved Metabolic Stability: The piperidine ring is susceptible to several metabolic pathways, including N-dealkylation and oxidation at the carbons alpha to the nitrogen by cytochrome P450 (CYP) enzymes.[3] These metabolic routes can lead to rapid clearance of the drug, reducing its half-life and bioavailability.[4] The ether linkage in the THP ring is generally more resistant to metabolism, leading to improved metabolic stability.
-
Modulation of Lipophilicity and Solubility: Replacing a piperidine with a THP ring can also modulate a compound's lipophilicity (logP/logD). While the exact effect is context-dependent, the THP ring is generally considered less lipophilic than a corresponding N-alkyl piperidine, which can lead to improved aqueous solubility and a more favorable overall ADME profile.[1]
The logical relationship between the structural differences of piperidine and THP and their resulting properties is illustrated in the diagram below.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
Efficacy of 4-Cyanotetrahydro-4H-pyran Derivatives in Preclinical Models: A Comparative Guide
Introduction
Derivatives of 4-Cyanotetrahydro-4H-pyran belong to the broader class of 4H-pyran compounds, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Preclinical studies have demonstrated the potential of these compounds across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide provides a comparative overview of the efficacy of 4H-pyran derivatives in preclinical models, presenting supporting experimental data and methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds. While specific data for this compound is limited, the information presented for structurally related compounds offers valuable insights into its potential therapeutic applications.
Anticancer Activity
Numerous 4H-pyran derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3]
Comparative Efficacy of 4H-Pyran Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4d | HCT-116 (Colon) | 75.1 | Not Specified | - |
| 4k | HCT-116 (Colon) | 85.88 | Not Specified | - |
| 5a | A549 (Lung) | - | Doxorubicin | 0.25 |
| 5a | MCF-7 (Breast) | 1.34 | Doxorubicin | 0.25 |
| 5b | A549 (Lung) | 1.58 | Doxorubicin | 0.25 |
| 5b | MCF-7 (Breast) | 1.98 | Doxorubicin | 0.25 |
| 5f | A549 (Lung) | 1.42 | Doxorubicin | 0.25 |
| 5f | MCF-7 (Breast) | 1.76 | Doxorubicin | 0.25 |
| 5g | A549 (Lung) | 1.29 | Doxorubicin | 0.25 |
| 5g | MCF-7 (Breast) | 1.65 | Doxorubicin | 0.25 |
| 5i | A549 (Lung) | 1.87 | Doxorubicin | 0.25 |
| 5i | MCF-7 (Breast) | 2.12 | Doxorubicin | 0.25 |
Experimental Protocol: Cytotoxicity Assay
The cytotoxic activity of the synthesized spiro-4H-pyran derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cell lines (A549, MCF-7, A375, PC3, and LNCaP) and normal human dermal fibroblast (HDF) cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 1000 µg/mL) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.
Signaling Pathway: Apoptosis Induction by 4H-Pyran Derivatives
Caption: Apoptosis induction by 4H-pyran derivatives.
Antibacterial Activity
Certain 4H-pyran derivatives have demonstrated notable activity against Gram-positive bacteria.[3] Their efficacy is often compared to standard antibiotics like ampicillin.
Comparative Efficacy of 4H-Pyran Derivatives against Bacterial Strains
| Compound ID | Bacterial Strain | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4g | S. aureus | 21.31 | Ampicillin | 25.76 |
| 4g | S. epidermidis | 20.14 | Ampicillin | 22.89 |
| 4j | S. aureus | 23.54 | Ampicillin | 25.76 |
| 4j | S. epidermidis | 21.88 | Ampicillin | 22.89 |
Experimental Protocol: Antibacterial Susceptibility Testing
The antibacterial activity of the compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[5]
-
Bacterial Culture: Bacterial strains were cultured in Mueller-Hinton broth.
-
Serial Dilution: The test compounds were serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow: Antibacterial Activity Screening
Caption: Workflow for antibacterial susceptibility testing.
Neuroprotective Effects
The pyran scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown inhibitory activity against cholinesterases, enzymes implicated in the progression of the disease.[2]
Comparative Efficacy of Coumarin-Based Pyran Derivatives as Cholinesterase Inhibitors
| Compound ID | Enzyme | IC50 (µM) |
| 3 | MAO-B | 0.029 |
| 4 | MAO-B | 0.101 |
| 8 | AChE | 5.63 |
| 9 | BuChE | 3.40 |
Experimental Protocol: Cholinesterase Inhibition Assay
The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is typically evaluated using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Logical Relationship: Rationale for Targeting Cholinesterases in Alzheimer's Disease
Caption: Targeting cholinesterases in Alzheimer's disease.
The preclinical data available for 4H-pyran derivatives highlight their significant potential as therapeutic agents in oncology, infectious diseases, and neurodegeneration. While further studies are required to elucidate the specific efficacy and mechanisms of action of this compound, the broader class of compounds demonstrates promising activity. The provided data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic utility of this chemical scaffold. Future investigations should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Cyanotetrahydro-4H-pyran as a Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Small, functionalized heterocyclic scaffolds are instrumental in constructing novel molecular entities with optimized pharmacological profiles. Among these, 4-Cyanotetrahydro-4H-pyran has emerged as a particularly valuable synthon. Its unique combination of a saturated tetrahydropyran (THP) ring and a reactive cyano group offers a compelling platform for developing drug candidates with improved physicochemical and pharmacokinetic properties.
This guide provides an objective, data-driven comparison of this compound with other structurally and functionally related building blocks. We will delve into its performance, synthetic versatility, and impact on key drug-like properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Profile
The tetrahydropyran ring is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane or other heterocycles such as piperidine.[1] This substitution is a strategic move to fine-tune a molecule's properties. The ether oxygen in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with biological targets.[1] Furthermore, the THP moiety generally imparts lower lipophilicity compared to a cyclohexyl group, which can lead to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
The cyano group adds another layer of utility. It is a versatile functional handle that can be transformed into other critical groups, such as primary amines or carboxylic acids, allowing for diverse chemical elaborations.[2] This dual functionality makes this compound a powerful tool for navigating chemical space and optimizing lead compounds.
Head-to-Head Comparison with Alternative Building Blocks
The strategic advantage of using this compound is best illustrated by comparing it to its carbocyclic and nitrogen-containing heterocyclic analogues: 1-cyanocyclohexane and 4-cyanopiperidine.
| Property | This compound | 1-Cyanocyclohexane | 4-Cyanopiperidine |
| Molecular Weight | 111.14 g/mol [3] | 109.17 g/mol | 110.16 g/mol |
| LogP (Predicted) | ~0.3[4] | ~1.8 | ~0.5 (at neutral pH) |
| Key Feature | H-bond acceptor (ether O)[1] | Lipophilic, non-polar | Basic nitrogen, H-bond donor/acceptor |
| Metabolic Profile | Generally stable, ether is less prone to oxidation than CH2 | Prone to aliphatic hydroxylation | N-dealkylation, oxidation |
| Solubility | Enhanced by polar ether group | Lower aqueous solubility | pH-dependent solubility, forms salts |
| Synthetic Handle | Versatile nitrile group | Versatile nitrile group | Nitrile and reactive secondary amine |
Discussion:
-
Lipophilicity and Solubility: The most significant difference lies in lipophilicity. The replacement of a methylene group (in cyclohexane) with an oxygen atom (in tetrahydropyran) markedly decreases the LogP. This is a crucial modification for medicinal chemists aiming to "escape flatland" and reduce the lipophilicity of a drug candidate to improve its ADME profile and reduce off-target toxicity.[1]
-
Target Interactions: While all three building blocks possess a cyano group for derivatization, the core ring structure dictates potential interactions. This compound offers a hydrogen bond acceptor without introducing a basic center.[1] In contrast, 4-cyanopiperidine provides a basic nitrogen atom, which can be advantageous for forming salt bridges with acidic residues in a target protein but can also lead to off-target effects (e.g., hERG channel affinity).
-
Metabolic Stability: The THP ring is generally considered a metabolically robust scaffold.[5] Cyclohexane rings are more susceptible to oxidative metabolism by cytochrome P450 enzymes. Piperidine rings can undergo various metabolic transformations at the nitrogen atom.
Case Study: Impact on Receptor Binding Affinity
A study aimed at developing radioligands for brain CB1 receptors provides a compelling example of the impact of the 4-cyanotetrahydropyran motif.[6] Researchers synthesized pyrazole-3-carboxamide derivatives, replacing the N-piperidinyl ring of the parent compound with either a 1-cyanocyclohexyl or a 4-(4-cyanotetrahydro-2H-pyranyl) group.[6]
-
The 1-cyanocyclohexyl derivative (9n) showed high affinity and selectivity for the target CB1 receptor (Ki = 15.7 nM).[6]
-
The corresponding 4-cyanotetrahydropyran derivative (9m) also had high affinity for the CB1 receptor (Ki = 62 nM). However, it unexpectedly showed even higher affinity (Ki = 29 nM) for the unrelated 18 kDa translocator protein (TSPO).[6]
This demonstrates how the seemingly subtle change from a cyclohexane to a tetrahydropyran ring can significantly alter the binding profile and selectivity of a molecule, highlighting the importance of this building block in exploring pharmacophore space.[6]
Experimental Protocols
Synthesis of this compound from Tetrahydropyran-4-carboxamide
This protocol describes the dehydration of an amide to a nitrile, a common and efficient method for synthesizing the title compound.[7][8]
Materials:
-
Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol)
-
Thionyl chloride (10.0 mL, 137 mmol)
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g).
-
Under a fume hood, slowly add thionyl chloride (10.0 mL) to the flask.
-
Stir the reaction mixture and heat under reflux for 4 hours.
-
Upon completion, allow the mixture to cool slightly and then carefully decant it onto crushed ice in a beaker.
-
Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution. Extreme caution should be exercised as this is a highly exothermic neutralization.
-
Transfer the aqueous phase to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The procedure yields a light yellow oily product (approx. 2.4 g, 94% yield) which is often of sufficient purity for subsequent steps.[7][8]
Characterization Data:
-
IR (νmax, cm-1): 2961, 2932, 2851, 2240 (C≡N stretch), 1468, 1446, 1125, 1066.[8]
-
1H NMR (500 MHz, CDCl3): δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).[8]
-
13C NMR (75 MHz, CDCl3): δ 121.2 (CN), 65.6, 28.9, 25.3.[8]
Application in Kinase Inhibitor Signaling
The tetrahydropyran motif is prevalent in many kinase inhibitors. For instance, the THP-amine fragment was crucial in developing potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[1] The incorporation of the THP moiety often provides a superior pharmacological profile compared to more lipophilic or conformationally flexible analogues.[1]
Conclusion
This compound stands out as a superior building block for several key reasons. Its tetrahydropyran core offers a favorable balance of properties, including metabolic stability, reduced lipophilicity compared to carbocyclic analogues, and the potential for hydrogen bond interactions—all of which are desirable in modern drug design. The presence of a synthetically versatile cyano group further enhances its utility, providing a convenient anchor point for diversification and scaffold elaboration. As demonstrated in comparative studies, the substitution of other cyclic systems with the 4-cyanotetrahydropyran motif can profoundly influence a molecule's biological activity and selectivity. For these reasons, it remains a highly valuable and strategic component in the medicinal chemist's toolbox for the rational design of next-generation therapeutics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Oxane-4-carbonitrile | C6H9NO | CID 11815837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides showing high affinity for 18 kDa translocator protein and/or cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 4295-99-2 [amp.chemicalbook.com]
- 8. This compound | 4295-99-2 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-Cyanotetrahydro-4H-pyran: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Cyanotetrahydro-4H-pyran (CAS No. 4295-99-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this chemical.
Immediate Safety and Handling Protocols
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield, conforming to NIOSH (US) or EN 166 (EU) standards, is required.[1] |
| Hand Protection | Chemically impermeable gloves must be worn. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1] |
| Skin and Body Protection | A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH- or P1 (EU EN 143)-approved particle respirator.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
1. Waste Identification and Segregation:
-
Solid Waste: Place any unused or expired this compound, along with any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels), into a dedicated hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Labeling: All waste containers must be clearly and accurately labeled.[4][6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant")[1][2]
3. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Ensure containers are kept tightly closed at all times, except when adding waste.[6]
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[4][9]
-
Provide a complete inventory of the waste, including the chemical name, quantity, and container size.
-
Do not transport hazardous waste outside of the laboratory yourself.[9]
5. Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[8]
-
For larger spills, or if you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If on skin, wash off with soap and plenty of water.[1]
-
If inhaled, move the person to fresh air.[1]
-
If swallowed, rinse the mouth with water and consult a physician.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Oxane-4-carbonitrile | C6H9NO | CID 11815837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Cyanotetrahydro-4H-pyran
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Cyanotetrahydro-4H-pyran, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3] This guide will provide the necessary information to manage this chemical safely from receipt to disposal.
Essential Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber. | To prevent skin contact, which can be harmful. Nitrile gloves offer good resistance to a variety of chemicals.[4][5][6][7] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] A NIOSH-approved respirator may be necessary if ventilation is inadequate. | To minimize the inhalation of vapors, mists, or dust which can be harmful.[2] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is critical when working with this compound. The following workflow outlines the essential procedures for handling and disposal.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.
-
Chemical Handling:
-
Avoid direct contact with the chemical. Use appropriate laboratory utensils (e.g., spatulas, syringes) for transfers.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Ensure an eyewash station and safety shower are readily accessible and in good working order.
-
2. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
3. Disposal Plan:
The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.
-
Chemical Waste:
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated PPE and Materials:
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][7] Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
